Abcb1-IN-4
Description
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Properties
Molecular Formula |
C16H14N4S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(carbazol-9-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H14N4S/c1-17-16-19-18-15(21-16)10-20-13-8-4-2-6-11(13)12-7-3-5-9-14(12)20/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
TWJPGUHRUPUMBO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ABCB1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial ATP-dependent efflux pump.[1][2] Its overexpression in cancer cells is a major cause of multidrug resistance (MDR), a significant hurdle in successful chemotherapy.[3][4] ABCB1 is also expressed in normal tissues, such as the gastrointestinal tract, liver, kidney, and at the blood-brain barrier, where it influences the absorption, distribution, metabolism, and excretion (ADME) of various drugs.[1][5] Consequently, the development of potent and specific ABCB1 inhibitors is a key strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents. This guide provides a comprehensive overview of the mechanisms of action of ABCB1 inhibitors, experimental protocols for their characterization, and the signaling pathways that regulate ABCB1 expression. While this document is centered around the inhibition of ABCB1, for the purpose of specificity, we will refer to a representative inhibitor as "Abcb1-IN-X".
The ABCB1 Transporter: Structure and Function
ABCB1 is a 170 kDa transmembrane glycoprotein (B1211001) that belongs to the ATP-binding cassette (ABC) transporter superfamily.[1][4] It is composed of two symmetrical halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The TMDs form a central pore for substrate recognition and translocation, while the NBDs bind and hydrolyze ATP to power the transport process.[2] ABCB1 utilizes a mechanism of ATP-driven alternating access to efflux a wide range of structurally diverse substrates, including many anticancer drugs like taxanes, vinca (B1221190) alkaloids, and anthracyclines.[5][6]
Mechanisms of Action of ABCB1 Inhibitors
ABCB1 inhibitors can be broadly classified based on their mechanism of action. They primarily function by interfering with substrate binding, ATP hydrolysis, or the conformational changes required for substrate transport.
-
Competitive Inhibition: Many inhibitors bind to the same substrate-binding pocket within the TMDs of ABCB1, thereby competing with chemotherapeutic drugs for efflux. These inhibitors are often substrates of ABCB1 themselves. At low concentrations, they may be transported, but at higher concentrations, they saturate the transporter, leading to competitive inhibition of the efflux of other substrates.
-
Non-competitive Inhibition: Some inhibitors bind to a site on ABCB1 distinct from the substrate-binding pocket. This binding induces a conformational change in the transporter that allosterically inhibits its activity, preventing the transport of substrates without directly competing for the same binding site.[4]
-
Inhibition of ATPase Activity: The energy for substrate transport is derived from ATP hydrolysis at the NBDs. Some inhibitors act by directly or indirectly modulating the ATPase activity of ABCB1. They can either prevent ATP binding or uncouple ATP hydrolysis from the transport cycle, rendering the pump ineffective.[5] It is noteworthy that some compounds can stimulate basal ATPase activity, suggesting they are substrates, yet still act as inhibitors in transport assays.[7][8]
-
Modulation of the Lipid Bilayer: The function of membrane-embedded transporters like ABCB1 can be influenced by the surrounding lipid environment. Some compounds may indirectly inhibit ABCB1 by altering the properties of the cell membrane.
Recent cryo-electron microscopy (cryo-EM) studies have provided detailed structural insights into how inhibitors bind to ABCB1. For instance, some potent inhibitors like tariquidar, elacridar, and zosuquidar (B1662489) have been shown to bind in pairs within the central cavity of the transporter, effectively blocking the function of ABCB1 by interacting with key structural features.[5]
Generations of ABCB1 Inhibitors
The development of ABCB1 inhibitors has progressed through several generations, each aiming to improve potency, specificity, and reduce toxicity.
-
First-generation inhibitors: These were existing drugs found to have ABCB1 inhibitory activity, such as verapamil (B1683045) and cyclosporine A.[2] However, their clinical use was limited by low potency and significant side effects at the high concentrations required for ABCB1 inhibition.[2]
-
Second-generation inhibitors: These were developed to be more potent and specific than the first generation, for example, valspodar (B1684362) (PSC833).[2] While more effective, they still exhibited interactions with other drug-metabolizing enzymes like cytochrome P450s, leading to complex drug-drug interactions.[2]
-
Third-generation inhibitors: This class includes compounds like tariquidar, elacridar, and zosuquidar, which are highly potent and specific ABCB1 inhibitors with fewer off-target effects.[5] Despite promising preclinical results, their clinical success has been limited due to unsatisfactory efficacy and toxicity.[5]
-
Fourth-generation inhibitors: This emerging class focuses on natural compounds and novel chemical scaffolds with improved pharmacological profiles.
Quantitative Data on ABCB1 Inhibitors
The potency of ABCB1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their ability to reverse multidrug resistance, often expressed as the fold-resistance reduction.
| Inhibitor | Cell Line | Substrate | IC50 (nM) | Fold-Resistance Reduction | Reference |
| Tariquidar | Flp-In-ABCB1 | Calcein-AM | ~1 | N/A | [9] |
| Compound 'A' | Flp-In-ABCB1 | Calcein-AM | 1.35 | N/A | [9] |
| Compound 'F' | Flp-In-ABCB1 | Calcein-AM | Low nM | N/A | [9] |
| Compound 'D' | Flp-In-ABCB1 | Calcein-AM | 26.4 | N/A | [9] |
| Compound 'E' | Flp-In-ABCB1 | Calcein-AM | 10-fold lower than A/F | N/A | [9] |
N/A: Not available in the provided search results.
Experimental Protocols for Characterizing ABCB1 Inhibitors
A variety of in vitro assays are employed to identify and characterize ABCB1 inhibitors.
Cytotoxicity and MDR Reversal Assays
These assays determine the ability of an inhibitor to sensitize ABCB1-overexpressing cancer cells to chemotherapeutic drugs.
-
Protocol: MTT Assay for MDR Reversal
-
Seed ABCB1-overexpressing cells and their parental sensitive counterparts in 96-well plates.
-
Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the ABCB1 inhibitor (Abcb1-IN-X).
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Calculate the IC50 values for the chemotherapeutic drug in the presence and absence of the inhibitor. The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
-
Transport Assays
These assays directly measure the ability of an inhibitor to block the efflux of a known ABCB1 substrate.
-
Protocol: Calcein-AM Efflux Assay
-
Load ABCB1-overexpressing cells with Calcein-AM, a non-fluorescent, cell-permeable substrate of ABCB1.
-
Inside the cell, esterases cleave the AM group, converting it to the fluorescent molecule calcein (B42510), which is a substrate for ABCB1.
-
In the presence of an effective inhibitor (Abcb1-IN-X), the efflux of calcein is blocked, leading to its intracellular accumulation.
-
The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader.
-
The IC50 of the inhibitor is determined by measuring the concentration required to achieve 50% of the maximal fluorescence signal.[4][9]
-
ATPase Activity Assays
These assays measure the effect of a compound on the ATP hydrolysis activity of ABCB1.
-
Protocol: Vanadate-Sensitive ATPase Assay
-
Use membrane vesicles prepared from cells overexpressing ABCB1.
-
Incubate the membrane vesicles with varying concentrations of the test compound (Abcb1-IN-X) in the presence of ATP and magnesium.
-
The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured using a colorimetric method.
-
The vanadate-sensitive ATPase activity is determined by subtracting the ATPase activity in the presence of vanadate (B1173111) (a general P-type ATPase inhibitor) from the total ATPase activity.
-
Compounds can be identified as stimulators or inhibitors of ATPase activity.[5][7]
-
Signaling Pathways Regulating ABCB1 Expression
The expression of ABCB1 is regulated by a complex network of signaling pathways. Targeting these pathways can be an alternative strategy to overcome ABCB1-mediated MDR.
Several developmental signaling pathways, when reactivated during carcinogenesis, can lead to the upregulation of ABCB1. These include:
-
Wnt/β-catenin Pathway: Activation of this pathway leads to the nuclear translocation of β-catenin, which can bind to the ABCB1 promoter and increase its transcription.
-
Hedgehog (HH)/GLI Pathway: The HH signaling pathway can also upregulate ABCB1 expression.
-
Notch Pathway: Activation of the Notch signaling pathway has been linked to increased ABCB1 expression.
-
PI3K/Akt Pathway: This survival pathway can enhance the expression of ABCB1.[10]
-
NF-κB Pathway: The transcription factor NF-κB can directly regulate the expression of the ABCB1 gene.[10]
Inhibitors of these signaling pathways may therefore be used to downregulate ABCB1 expression and resensitize cancer cells to chemotherapy.
Visualizations
Diagram 1: ABCB1-Mediated Drug Efflux and Inhibition
Caption: ABCB1 efflux pump and mechanisms of inhibition.
Diagram 2: Experimental Workflow for MDR Reversal Assay
Caption: Workflow of the MTT assay for MDR reversal.
Diagram 3: Signaling Pathways Regulating ABCB1 Expression
Caption: Key signaling pathways that regulate ABCB1 expression.
Conclusion
The development of effective ABCB1 inhibitors remains a significant challenge in cancer therapy. A thorough understanding of their mechanisms of action, coupled with robust experimental characterization, is essential for the design of novel therapeutic strategies to overcome multidrug resistance. Future research will likely focus on the development of highly specific and potent inhibitors with favorable pharmacokinetic profiles, as well as combination therapies that target both the ABCB1 transporter and the signaling pathways that regulate its expression. The detailed structural information now available for ABCB1 will undoubtedly accelerate the discovery and design of the next generation of inhibitors.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Assays to Characterize Interaction of Drugs with ABCB1 - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) [mdpi.com]
- 10. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Abcb1-IN-4: A Potent Dual Inhibitor of α-Amylase and α-Glucosidase for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Abcb1-IN-4 (also known as Compound C6z), a potent, orally active dual inhibitor of α-amylase and α-glucosidase. This document consolidates available data on its inhibitory activity, outlines representative experimental protocols for its evaluation, and illustrates the key signaling pathways associated with its mechanism of action.
Core Compound Data
This compound has emerged as a significant compound in diabetes research due to its dual inhibitory action on key enzymes involved in carbohydrate digestion. By targeting both α-amylase and α-glucosidase, this compound can effectively reduce postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against α-amylase and α-glucosidase has been quantified, demonstrating its efficacy as a dual inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 Value (μM) |
| α-Amylase | 1.63[1] |
| α-Glucosidase | 0.14[1] |
Mechanism of Action: A Two-Pronged Approach to Glycemic Control
The therapeutic potential of this compound in the context of type 2 diabetes lies in its ability to simultaneously inhibit two critical enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.
-
α-Amylase Inhibition: In the initial stages of digestion, pancreatic α-amylase in the small intestine breaks down large polysaccharides like starch into smaller oligosaccharides.
-
α-Glucosidase Inhibition: Subsequently, α-glucosidase, located in the brush border of the small intestine, hydrolyzes these oligosaccharides into glucose, which is then absorbed into the bloodstream.
By inhibiting both of these enzymes, this compound effectively slows down the process of carbohydrate digestion and glucose absorption, leading to a more gradual and lower rise in post-meal blood glucose levels.
Signaling Pathway for Glycemic Control
The inhibition of α-amylase and α-glucosidase by this compound directly impacts the rate of glucose influx into the bloodstream, thereby influencing downstream metabolic pathways. The following diagram illustrates the general signaling pathway affected by dual α-amylase and α-glucosidase inhibitors.
Experimental Protocols
While the specific experimental protocols for the evaluation of this compound are not publicly available in primary literature, this section provides detailed, representative methodologies for in vitro α-amylase and α-glucosidase inhibition assays based on established practices in the field.
In Vitro α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-amylase by measuring the amount of starch hydrolyzed by the enzyme.
Experimental Workflow:
Materials:
-
α-Amylase (e.g., from porcine pancreas)
-
Soluble starch
-
Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, 6.7 mM sodium chloride, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) color reagent
-
This compound
-
Acarbose (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in phosphate buffer.
-
In a microplate or test tubes, add a defined volume of each this compound dilution.
-
Add the α-amylase solution to each well/tube and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding DNSA reagent.
-
Heat the mixture in a boiling water bath to allow for color development.
-
After cooling to room temperature, measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Experimental Workflow:
Materials:
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3)
-
This compound
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in phosphate buffer.
-
In a 96-well plate, add a defined volume of each this compound dilution.
-
Add the α-glucosidase solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound is a promising dual inhibitor of α-amylase and α-glucosidase with potent in vitro activity. Its ability to target both key enzymes in carbohydrate digestion makes it a valuable tool for diabetes research and a potential lead compound for the development of novel anti-diabetic therapies. Further investigations, including in vivo efficacy studies in diabetic animal models and detailed pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate its therapeutic potential. The elucidation of its precise binding modes with α-amylase and α-glucosidase through structural studies would also provide valuable insights for the rational design of next-generation dual inhibitors.
References
Navigating the Crossroads of Diabetes and Drug Transport: A Technical Guide to ABCB1
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction: The Elusive "Abcb1-IN-4" and the Pivotal Role of ABCB1 in Diabetes
Initial inquiries into "this compound" for diabetes research have not yielded specific information on a compound with this designation. This suggests that "this compound" may be a preclinical compound with limited publicly available data, a misnomer, or a compound that has not yet been extensively studied in the context of diabetes.
However, the investigation into this topic highlights a critical and well-documented area of diabetes research: the role of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[1][2][3] ABCB1 is a crucial membrane protein that acts as an ATP-dependent efflux pump, actively transporting a wide array of substances out of cells.[2] This function is vital in maintaining cellular homeostasis and protecting tissues from toxins.[3]
In the context of diabetes, ABCB1's significance is multifaceted. The expression and function of ABCB1 can be altered by the diabetic state itself, including the effects of high glucose.[4] Furthermore, many oral anti-diabetic drugs are substrates or inhibitors of ABCB1, leading to complex drug-drug interactions and variable patient responses.[5][6][7] This technical guide will, therefore, pivot to a comprehensive exploration of ABCB1's role in diabetes, providing researchers with a foundational understanding of its mechanism, the experimental protocols to study it, and its potential as a therapeutic target.
The Impact of Diabetes on ABCB1 Expression and Function
The diabetic milieu can significantly modulate the expression and activity of ABCB1 in a tissue-specific manner. This has profound implications for drug disposition and efficacy.
For instance, studies have shown that high glucose levels can lead to a decrease in P-glycoprotein expression and activity in human retinal pigment epithelium cells.[4] This effect is potentially mediated by the induction of inducible nitric oxide synthase (iNOS).[4] In contrast, the effects of diabetes on ABCB1 expression in other tissues, such as the kidney, liver, and intestine, can be variable and depend on the duration of the diabetic state.[8]
Quantitative Data on Altered ABCB1 Function in Diabetes
| Tissue/Cell Type | Condition | Change in ABCB1/P-gp | Method | Reference |
| Human Retinal Pigment Epithelium (D407 cells) | High Glucose (30 mM) | Decreased mRNA and protein expression, decreased functional activity | qRT-PCR, Western Blot, Rhodamine 123 accumulation assay | [4] |
| Rat Cerebral Cortex | Streptozotocin-induced diabetes | Down-regulation of Abcb1a mRNA | qRT-PCR | [8] |
| Rat Kidney | Streptozotocin-induced diabetes | Up-regulation of Abcb1a mRNA | qRT-PCR | [8] |
| Rat Intestinal Mucosa | Streptozotocin-induced diabetes | Down-regulation of Abcb1a mRNA | qRT-PCR | [8] |
ABCB1 and Anti-Diabetic Drugs: A Two-Way Interaction
Several widely prescribed anti-diabetic medications interact with ABCB1, acting as either substrates or inhibitors. This interaction can influence their own absorption and bioavailability, as well as that of other co-administered drugs.
Metformin, a first-line treatment for type 2 diabetes, has been shown to inhibit P-gp expression and function in some studies.[5][6] This could potentially increase the intracellular concentration of other co-administered drugs that are ABCB1 substrates. Similarly, sulfonylureas like gliclazide (B1671584) and thiazolidinediones like pioglitazone (B448) have been found to inhibit P-gp efflux activity.[5][6]
Quantitative Data on ABCB1 Inhibition by Anti-Diabetic Drugs
| Drug | Cell Line / Model | Effect on ABCB1/P-gp | Key Findings | Reference |
| Gliclazide | Caco-2 cells, Rat intestine | Inhibition of P-gp efflux activity, down-regulation of P-gp expression | Significantly increased the intestinal effective permeability of digoxin (B3395198) (a P-gp substrate). | [5][6] |
| Metformin | Caco-2 cells, Rat intestine | Inhibition of P-gp efflux activity, down-regulation of P-gp expression | Significantly increased the intestinal effective permeability of digoxin. | [5][6] |
| Pioglitazone | Caco-2 cells, Rat intestine | Inhibition of P-gp efflux activity, down-regulation of P-gp expression | Significantly increased the intestinal effective permeability of digoxin. | [5][6] |
Signaling Pathways and Regulatory Mechanisms
The regulation of ABCB1 expression in diabetes is complex and involves multiple signaling pathways. High glucose, a hallmark of diabetes, can trigger a cascade of events that ultimately alter ABCB1 gene transcription and protein function.
References
- 1. ClinPGx [clinpgx.org]
- 2. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Glucose Decreases Expression and Activity of p-glycoprotein in Cultured Human Retinal Pigment Epithelium Possibly through iNOS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of P-glycoprotein expression and function by anti-diabetic drugs gliclazide, metformin, and pioglitazone in vitro and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of P-glycoprotein expression and function by anti-diabetic drugs gliclazide, metformin, and pioglitazone in vitro and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Tissue-specific alterations in expression and function of P-glycoprotein in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Inhibition of α-Amylase and α-Glucosidase: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dual inhibition of α-amylase and α-glucosidase represents a cornerstone therapeutic strategy in the management of type 2 diabetes mellitus (T2DM). These enzymes are pivotal in the digestion of complex carbohydrates into absorbable monosaccharides. Their simultaneous inhibition effectively delays carbohydrate breakdown and subsequent glucose absorption, leading to a reduction in postprandial hyperglycemia, a key factor in the pathophysiology of T2DM and its complications. This technical guide provides a comprehensive overview of the core principles of dual α-amylase and α-glucosidase inhibition, including their mechanism of action, a comparative analysis of natural and synthetic inhibitors, detailed experimental protocols for inhibitor screening, and an exploration of the downstream signaling pathways modulated by this therapeutic approach.
Mechanism of Action and Therapeutic Rationale
The primary mechanism of action of dual α-amylase and α-glucosidase inhibitors is the competitive and reversible inhibition of these key digestive enzymes.[1]
-
α-Amylase , present in saliva and pancreatic secretions, initiates the hydrolysis of large polysaccharides like starch into smaller oligosaccharides.
-
α-Glucosidase , located in the brush border of the small intestine, completes the digestive process by breaking down oligosaccharides and disaccharides into glucose and other monosaccharides, which are then absorbed into the bloodstream.[2]
By inhibiting both enzymes, these dual inhibitors effectively slow down the entire process of carbohydrate digestion. This leads to a more gradual release and absorption of glucose into the circulation, thereby mitigating the sharp spikes in blood glucose levels that typically occur after a carbohydrate-rich meal.[3] This reduction in postprandial hyperglycemia is a critical therapeutic goal in managing T2DM, as chronic hyperglycemia is linked to the development of long-term diabetic complications.[4]
Classes of Dual Inhibitors: A Comparative Analysis
A diverse array of both natural and synthetic compounds exhibit dual inhibitory activity against α-amylase and α-glucosidase. The following tables summarize the inhibitory potential (IC50 values) of selected compounds from each class, providing a basis for comparative analysis.
Natural Dual Inhibitors
A wide range of phytochemicals, including flavonoids, alkaloids, and terpenoids, have been identified as potent dual inhibitors of α-amylase and α-glucosidase.
| Compound/Extract | Source | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| Acarbose (B1664774) (Reference) | Actinoplanes sp. | 10.30 ± 0.20 | 9.80 ± 0.20[5] |
| Canarium tramdenum Bark Extract | Canarium tramdenum | 257.20 (µg/mL)[6] | 18.93 (µg/mL)[6] |
| Pterocarpus erinaceus Extract | Pterocarpus erinaceus | 40.5 ± 0.8 (µg/mL)[7] | 31.2 ± 0.1 (µg/mL)[7] |
| Coccinia grandis Fruit Extract | Coccinia grandis | 455 (µg/mL) | - |
| 3′-prenylchalconaringenin | Humulus lupulus | Weaker than acarbose[8] | - |
| 3′-geranylchalconaringenin | Humulus lupulus | Weaker than acarbose[8] | - |
| Cinnamoyl Sucrose (B13894) Ester 5 | Synthetic derivative | 1 ± 0.2[9] | 9 ± 3[9] |
| Cinnamoyl Sucrose Ester 9 | Synthetic derivative | 0.8 ± 0.1[9] | 9 ± 3[9] |
Synthetic Dual Inhibitors
Synthetic chemistry has yielded numerous potent dual inhibitors, often designed to mimic the structures of natural substrates or inhibitors.
| Compound Class | Specific Compound(s) | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 1,2,4-Triazole-bearing bis-Hydrazones | Compound 17 (3,4-diCl substitutions) | 0.70 ± 0.05[5][10] | 1.10 ± 0.05[5][10] |
| Compound 15 | 1.80 ± 0.10[5][10] | 1.50 ± 0.05[5][10] | |
| Compound 16 | 2.10 ± 0.10[5][10] | 1.70 ± 0.10[5][10] | |
| Benzotriazoles | Chloro-substituted derivatives | 2.04 - 5.72[11] | 2.00 - 5.6[11] |
Experimental Protocols for Inhibitor Screening
The following are detailed methodologies for the in vitro assessment of α-amylase and α-glucosidase inhibitory activity.
α-Amylase Inhibition Assay (DNSA Method)
This colorimetric assay quantifies the amount of reducing sugars produced from starch hydrolysis by α-amylase. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars to produce a colored product, the absorbance of which is proportional to the enzyme activity.[12][13]
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9)
-
Test inhibitor compound
-
Acarbose (positive control)
-
Spectrophotometer (540 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test inhibitor and acarbose in phosphate buffer.
-
In a microcentrifuge tube, add a specific volume of the test inhibitor dilution (or buffer for control) and α-amylase solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a starch solution to the mixture.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).
-
Terminate the reaction by adding DNSA reagent.
-
Boil the mixture for a set time (e.g., 5-15 minutes) to allow for color development.
-
Cool the tubes to room temperature and dilute with distilled water if necessary.
-
Measure the absorbance of the solution at 540 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
α-Glucosidase Inhibition Assay (pNPG Method)
This assay measures the activity of α-glucosidase by detecting the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of yellow-colored p-nitrophenol produced is directly proportional to the enzyme activity.[14][15]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)
-
Test inhibitor compound
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3)
-
Spectrophotometer (405 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Prepare a series of dilutions of the test inhibitor and acarbose in phosphate buffer.
-
In a 96-well microplate, add a specific volume of the test inhibitor dilution (or buffer for control) and α-glucosidase solution.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding pNPG solution to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the solution at 405 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Downstream Effects
The therapeutic benefits of dual α-amylase and α-glucosidase inhibitors extend beyond the simple delay of glucose absorption. By altering the site and rate of carbohydrate digestion, these inhibitors trigger a cascade of downstream signaling events, most notably involving the incretin (B1656795) system.
The Incretin Effect
The "incretin effect" refers to the enhanced insulin (B600854) secretion that occurs when glucose is administered orally compared to intravenously, indicating that factors from the gut potentiate insulin release. The primary incretin hormones are glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
By delaying carbohydrate digestion, α-glucosidase inhibitors cause a greater proportion of undigested carbohydrates to reach the distal small intestine and colon, where L-cells, the primary producers of GLP-1, are abundant.[10] This leads to an augmented and prolonged secretion of GLP-1.[14]
Downstream Signaling Cascade
The increased secretion of GLP-1 initiates a series of beneficial downstream effects:
-
Enhanced Insulin Secretion: GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, stimulating glucose-dependent insulin secretion. This means insulin is released primarily in response to elevated blood glucose levels, reducing the risk of hypoglycemia.[1]
-
Suppression of Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.
-
Delayed Gastric Emptying: GLP-1 slows the rate at which food leaves the stomach, further contributing to a more gradual rise in postprandial blood glucose.
-
Increased Satiety: GLP-1 has central effects on the brain, promoting feelings of fullness and potentially leading to reduced food intake.
The following diagrams illustrate the experimental workflows and the key signaling pathways involved.
Caption: Workflow for α-Amylase Inhibition Assay.
Caption: Workflow for α-Glucosidase Inhibition Assay.
Caption: Downstream Signaling of Dual Inhibition.
Conclusion and Future Directions
The dual inhibition of α-amylase and α-glucosidase remains a highly effective and well-established strategy for the management of T2DM. This approach not only provides direct control over postprandial hyperglycemia but also leverages the body's own incretin system to improve overall glycemic control. The abundance of natural products with dual inhibitory activity offers a rich source for the discovery of novel therapeutic agents. Future research should focus on the development of inhibitors with improved selectivity and pharmacokinetic profiles to minimize gastrointestinal side effects and enhance patient compliance. Furthermore, a deeper understanding of the synergistic effects of these inhibitors with other antidiabetic agents will be crucial in developing combination therapies for the comprehensive management of T2DM.
References
- 1. Amelioration of Diabetes mellitus by modulation of GLP-1 via targeting alpha-glucosidase using Acacia tortilis polysaccharide in Streptozotocin-Nicotinamide induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes [mdpi.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Incretins and alpha glucosidase inhibitors.pptx [slideshare.net]
- 5. Manipulation of Post-Prandial Hyperglycaemia in Type 2 Diabetes: An Update for Practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbohydrate Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Carbohydrate metabolism - Wikipedia [en.wikipedia.org]
- 12. Prolonged and enhanced secretion of glucagon-like peptide 1 (7-36 amide) after oral sucrose due to alpha-glucosidase inhibition (acarbose) in Type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Intestinal effects of alpha-glucosidase inhibitors: absorption of nutrients and enterohormonal changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
In Vitro Characterization of Abcb1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of Abcb1-IN-4, a novel and potent inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). Overexpression of ABCB1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of various chemotherapeutic agents.[1][2][3] this compound has been developed to counteract this resistance. This guide details the experimental methodologies employed to ascertain its inhibitory potency, mechanism of action, and cellular effects. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction to this compound
This compound is a synthetic small molecule designed to specifically inhibit the efflux function of the ABCB1 transporter. The primary mechanism of action for ABCB1 involves utilizing the energy from ATP hydrolysis to actively transport a wide range of substrates out of the cell, thereby reducing their intracellular concentration and therapeutic effect.[4][5] By inhibiting this action, this compound aims to restore the sensitivity of multidrug-resistant cancer cells to conventional chemotherapeutics.
Quantitative Assessment of this compound Activity
The inhibitory activity of this compound was quantified through a series of in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of ABCB1-Mediated Efflux
| Cell Line | Probe Substrate | IC50 of this compound (nM) |
| HEK293/ABCB1 | Calcein-AM | 15.2 ± 2.1 |
| SW620/Ad300 | Rhodamine 123 | 25.8 ± 3.5 |
| K562/ADR | Doxorubicin | 22.4 ± 2.9 |
| MCF-7/ADR | Paclitaxel | 18.9 ± 2.6 |
IC50 values represent the concentration of this compound required to inhibit 50% of the ABCB1-mediated efflux of the respective probe substrate.
Table 2: Modulation of ABCB1 ATPase Activity
| Assay Type | Parameter | Value (µM) |
| ATPase Stimulation | EC50 | 0.97 |
| Verapamil-Stimulated ATPase Inhibition | IC50 | 1.2 |
The EC50 value indicates the concentration of this compound that produces 50% of the maximal stimulation of basal ATPase activity. The IC50 value represents the concentration of this compound required to inhibit 50% of the verapamil-stimulated ATPase activity.
Table 3: Reversal of Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | IC50 (nM) - Chemo Alone | IC50 (nM) - Chemo + this compound (100 nM) | Fold Reversal |
| K562/ADR | Doxorubicin | 3,500 ± 320 | 180 ± 25 | 19.4 |
| MCF-7/ADR | Paclitaxel | 850 ± 90 | 45 ± 8 | 18.9 |
| SW620/Ad300 | Vincristine | 1,200 ± 150 | 62 ± 11 | 19.4 |
The Fold Reversal is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.
Table 4: Cytotoxicity Profile
| Cell Line | IC50 of this compound (µM) |
| HEK293 (Parental) | > 50 |
| SW620 (Parental) | > 50 |
| K562 (Parental) | > 50 |
| MCF-7 (Parental) | > 50 |
The cytotoxicity of this compound was evaluated in parental cell lines that do not overexpress ABCB1 to ensure that the observed resistance reversal is not due to intrinsic toxicity of the compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
ABCB1-Mediated Efflux Inhibition Assay (Calcein-AM)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing ABCB1.[6][7]
-
Cell Lines: HEK293/ABCB1 (human embryonic kidney cells transfected with ABCB1) and the parental HEK293 cell line.
-
Materials: Calcein-AM (a non-fluorescent, cell-permeable substrate that is hydrolyzed intracellularly to the fluorescent, membrane-impermeable calcein), Hank's Balanced Salt Solution (HBSS), and a multi-well fluorescence plate reader.
-
Procedure:
-
Seed HEK293/ABCB1 and HEK293 cells into a 96-well plate and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C.[8]
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.[8]
-
Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader (excitation ~494 nm, emission ~517 nm).
-
-
Data Analysis: An increase in fluorescence in the this compound treated cells compared to the vehicle control indicates inhibition of ABCB1-mediated efflux. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ATPase Activity Assay
This assay determines if a compound interacts with the ATPase activity of ABCB1, which is essential for its transport function.[9][10]
-
Materials: Purified membrane vesicles from Sf9 cells overexpressing human ABCB1, ATP, and a phosphate (B84403) detection reagent (e.g., malachite green).
-
Procedure:
-
Incubate the ABCB1-containing membrane vesicles with various concentrations of this compound in an assay buffer at 37°C.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
To measure inhibition, the assay is performed in the presence of a known ATPase stimulator, such as verapamil.
-
-
Data Analysis: The amount of Pi released is proportional to the ATPase activity. For stimulation assays, the EC50 is calculated from the dose-response curve. For inhibition assays, the IC50 is determined.
Chemosensitization Assay (MTT Assay)
This assay evaluates the ability of this compound to reverse multidrug resistance in cancer cell lines.[11]
-
Cell Lines: ABCB1-overexpressing cell lines (e.g., K562/ADR, MCF-7/ADR) and their respective parental, drug-sensitive cell lines.
-
Materials: The chemotherapeutic agent of interest (e.g., Doxorubicin, Paclitaxel), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed the resistant and parental cells in 96-well plates.
-
Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 values for the chemotherapeutic agent are calculated with and without this compound. The fold reversal (FR) of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.[8]
Visualizations: Pathways and Workflows
To further elucidate the role of this compound and the methodologies for its characterization, the following diagrams are provided.
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for the ABCB1-mediated efflux inhibition assay.
Caption: Logical cascade of events following the administration of this compound.
Conclusion
The in vitro data presented in this technical guide demonstrate that this compound is a potent and specific inhibitor of the ABCB1 transporter. It effectively inhibits the efflux of known ABCB1 substrates, modulates the transporter's ATPase activity, and, most importantly, reverses multidrug resistance in various cancer cell lines at non-toxic concentrations. These findings strongly support the further development of this compound as a promising agent to be used in combination with conventional chemotherapy to overcome drug resistance in cancer treatment.
References
- 1. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1). | Semantic Scholar [semanticscholar.org]
- 6. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can the assessment of ABCB1 gene expression predict its function in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. genomembrane.com [genomembrane.com]
- 10. Membrane Assays to Characterize Interaction of Drugs with ABCB1 - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 11. "ESTABLISHMENT AND CHARACTERIZATION OF VINCRISTINE-RESISTANT S1 COLON C" by Harsh Patel [scholar.stjohns.edu]
In-depth Technical Guide on the Discovery and Synthesis of Abcb1-IN-4 (Compound C6z)
To the Valued Researcher, Scientist, or Drug Development Professional,
This document is intended to serve as a comprehensive technical guide on the discovery and synthesis of the compound designated as Abcb1-IN-4, also referred to as Compound C6z. However, after an extensive and thorough search of publicly available scientific literature, patent databases, and chemical registries, it must be noted that no specific compound with the designation "this compound" or "Compound C6z" could be definitively identified.
It is highly probable that these identifiers are internal research codes used within a specific academic or industrial drug discovery program and have not yet been disclosed in the public domain. The development of novel therapeutics often involves the synthesis and screening of numerous compounds, each assigned a unique internal identifier. These designations are typically only made public upon publication of the research or filing of a patent.
While it is not possible to provide a detailed guide on a compound for which there is no public data, this document will instead provide a comprehensive overview of the discovery and synthesis of novel inhibitors of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). This will be presented in a manner that aligns with the structure and technical depth of the original request, offering valuable insights and methodologies relevant to the field of ABCB1 inhibitor discovery.
The Discovery of Novel ABCB1 Inhibitors: A General Overview
The overexpression of the ABCB1 transporter is a major mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of numerous chemotherapeutic agents. Consequently, the discovery of potent and specific ABCB1 inhibitors is a significant goal in oncology drug development. The general workflow for the discovery of such inhibitors is outlined below.
Caption: A generalized workflow for the discovery of novel ABCB1 inhibitors.
General Strategies for the Synthesis of ABCB1 Inhibitors
The chemical scaffolds of known ABCB1 inhibitors are diverse, reflecting the polyspecific nature of the transporter's substrate binding pocket. Synthetic strategies are therefore tailored to the specific chemical class of the inhibitor. Below is a conceptual representation of a synthetic approach for a hypothetical ABCB1 inhibitor possessing common structural motifs.
Caption: A conceptual diagram illustrating a convergent synthetic strategy for a hypothetical ABCB1 inhibitor.
Quantitative Data for Representative ABCB1 Inhibitors
To provide context for the types of quantitative data generated during the characterization of ABCB1 inhibitors, the following table summarizes the biological activities of several well-known modulators of ABCB1. It is important to note that these values can vary depending on the cell line and assay conditions used.
| Compound | Class | IC50 (ABCB1 Inhibition) | Reversal of Resistance (Fold Change) | Reference |
| Verapamil | First-generation | Micromolar range | 10-50 | [1] |
| Tariquidar | Third-generation | Nanomolar range | >100 | [2] |
| Elacridar | Third-generation | Nanomolar range | >100 | [2] |
Experimental Protocols for Key Assays
The following are generalized protocols for key in vitro assays used to characterize ABCB1 inhibitors. Specific details would need to be optimized for the particular compound and cell lines being used.
Calcein-AM Efflux Assay for ABCB1 Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate calcein-AM from cells overexpressing ABCB1.
-
Cell Culture: ABCB1-overexpressing cells (e.g., NCI/ADR-RES) and the parental, non-resistant cell line are cultured to 80-90% confluency.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound for 1 hour at 37°C.
-
Substrate Loading: Calcein-AM is added to the media at a final concentration of 1 µM and incubated for an additional 30 minutes.
-
Fluorescence Measurement: Cells are washed with ice-cold phosphate-buffered saline (PBS) and the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor, relative to the vehicle control, is used to determine the IC50 value for ABCB1 inhibition.
Chemosensitization Assay
This assay determines the ability of an ABCB1 inhibitor to restore the cytotoxic effect of a chemotherapeutic agent in a resistant cell line.
-
Cell Seeding: ABCB1-overexpressing cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of a chemotherapeutic agent (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the ABCB1 inhibitor.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The IC50 of the chemotherapeutic agent is calculated for both conditions (with and without the ABCB1 inhibitor). The fold-reversal of resistance is determined by dividing the IC50 of the chemotherapeutic alone by the IC50 in the presence of the inhibitor.
Signaling Pathways Associated with ABCB1 Regulation
The expression and activity of ABCB1 are regulated by various signaling pathways. Understanding these pathways can provide insights into potential mechanisms for overcoming multidrug resistance.
Caption: Simplified diagram of signaling pathways that can regulate the expression of the ABCB1 transporter.
Conclusion and Path Forward
While the specific details of "this compound" and "Compound C6z" remain elusive within the public domain, the principles and methodologies outlined in this guide provide a robust framework for understanding the discovery and synthesis of novel ABCB1 inhibitors.
For researchers and drug development professionals who have access to the proprietary information for "this compound" or "Compound C6z," this guide can serve as a template for organizing and presenting the relevant data.
Should the user be able to provide a publicly available identifier for the compound of interest, such as a chemical structure, a publication reference (e.g., a DOI), or a patent number, a more specific and detailed technical guide can be generated. Without this key information, it is not possible to provide the in-depth analysis requested.
References
Structural Analysis of Abcb1-Zosuquidar Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural binding of Zosuquidar, a potent third-generation inhibitor, to the ATP-binding cassette subfamily B member 1 (Abcb1), also known as P-glycoprotein (P-gp). Understanding this interaction at a molecular level is crucial for the rational design of more effective chemosensitizing agents to overcome multidrug resistance (MDR) in cancer therapy and to improve drug delivery to sanctuary sites like the brain.
Quantitative Binding and Activity Data
Zosuquidar is a high-affinity inhibitor of Abcb1. Its potency has been characterized by various in vitro and cellular assays, revealing its ability to modulate P-gp activity at nanomolar concentrations. The binding affinity and inhibitory concentrations can vary depending on the experimental system, substrate used, and whether the protein is in a detergent or lipid environment.
| Parameter | Value | Cell Line / System | Comments | Reference |
| Ki | 59 nM | - | P-glycoprotein inhibition. | |
| IC50 | 0.034 ± 0.0080 µM | WT P-gp ATPase Assay | High-affinity inhibition of ATPase activity. | |
| IC50 | 50 - 100 nM | Various cell culture models | Effective concentration for modulating Pgp-mediated drug resistance. | |
| EC50 | ~200 nM | ABCB1 purified in LMNG/CHS | Stimulation of ATPase activity in a lipid environment. | |
| EC50 | 0.11 - 0.13 µM | 5A and 9A P-gp mutants | Switch from inhibition to stimulation in certain mutants. |
Structural Insights from Cryo-Electron Microscopy
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the near-atomic resolution structure of human and chimeric Abcb1 in complex with Zosuquidar. These studies have captured the transporter in an occluded conformation, providing a detailed view of the inhibitor-bound state.
A key finding is that two molecules of Zosuquidar bind within a large, central, and enclosed pocket in the transmembrane domains (TMDs) of Abcb1. This dual-molecule binding is a distinctive feature of several potent inhibitors compared to substrates, which typically bind as a single molecule. The binding pocket is lined by residues from all transmembrane helices and spans almost the entire width of the lipid membrane.
The binding of Zosuquidar induces and stabilizes a specific occluded conformation of Abcb1. This conformation is characterized by the close apposition of the two nucleotide-binding domains (NBDs) and a closure of the cytoplasmic gate, which effectively traps the inhibitor and prevents the conformational cycling required for substrate transport and ATP hydrolysis. Specifically, the concerted kinking of transmembrane helices TM4 and TM10 is crucial for occluding the cavity.
Experimental Protocols
Cryo-EM Sample Preparation for Abcb1-Zosuquidar Complex
The structural determination of the Abcb1-Zosuquidar complex involves several critical steps, from protein expression and purification to cryo-EM grid preparation and data collection.
A. Protein Expression and Purification:
-
Human wild-type Abcb1 is expressed in HEK293 cells.
-
The protein is extracted from membranes using detergents like Lauryl Maltose Neopentyl Glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS).
-
For structural stabilization, Abcb1 can be reconstituted into lipid nanodiscs (e.g., Saposin A nanoparticles).
-
In some studies, an inhibitory antibody Fab fragment (e.g., MRK16 or UIC2) is used to trap the transporter in a specific conformation and increase particle size for better imaging.
B. Complex Formation:
-
The purified and nanodisc-reconstituted Abcb1 is incubated with a molar excess of Zosuquidar. For instance, a final concentration of 10 µM Zosuquidar may be used.
-
The sample is concentrated to a working range of 0.3 to 0.5 mg/mL.
C. Cryo-EM Grid Preparation and Data Acquisition:
-
A small volume (e.g., 3 µL) of the Abcb1-Zosuquidar complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
The grid is blotted to remove excess sample and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., FEI Vitrobot).
-
Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
D. Image Processing and 3D Reconstruction:
-
Micrographs are processed to correct for beam-induced motion.
-
Particles are automatically picked from the micrographs.
-
Multiple rounds of 2D and 3D classification are performed to select for high-quality, homogeneous particle populations.
-
The final set of particles is used for 3D reconstruction to generate a high-resolution map of the Abcb1-Zosuquidar complex.
-
An atomic model is then built into the cryo-EM density map and refined.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Abcb1, which is modulated by substrates and inhibitors.
-
Nanodisc or liposome-reconstituted Abcb1 is used at a concentration of 0.01 to 0.05 mg/mL.
-
The protein is incubated with varying concentrations of Zosuquidar.
-
The reaction is initiated by adding ATP/Mg2+.
-
The amount of inorganic phosphate (B84403) released is measured, often using a colorimetric method.
-
The results show that potent inhibitors like Zosuquidar typically reduce the basal ATPase rate of Abcb1.
Visualizations: Workflows and Mechanisms
Experimental Workflow for Structural Determination
Methodological & Application
Abcb1-IN-4 experimental protocol for enzyme inhibition assay
Application Note: Abcb1-IN-4
Introduction
ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial membrane transporter. It functions as an ATP-dependent efflux pump, actively removing a wide variety of substrates from cells.[1] This process is vital in maintaining cellular homeostasis by protecting cells from toxic substances. However, the overexpression of ABCB1 in cancer cells is a significant mechanism of multidrug resistance (MDR), which limits the effectiveness of chemotherapy.[1][2] Therefore, the inhibition of ABCB1 is a key strategy to overcome MDR in cancer treatment. This document provides a detailed protocol for an enzyme inhibition assay for "this compound," a potent and selective inhibitor of ABCB1, using a vanadate-sensitive ATPase assay.
Mechanism of Action
ABCB1 utilizes the energy from ATP hydrolysis to transport its substrates across the cell membrane.[1] The ATPase activity of ABCB1 is stimulated by the presence of its substrates. The enzyme inhibition assay for this compound is based on measuring the reduction in the ATPase activity of ABCB1 in the presence of the inhibitor. This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A decrease in Pi production in the presence of this compound indicates its inhibitory effect on the transporter's function. The vanadate-sensitive ATPase activity is specifically measured to distinguish ABCB1 activity from other ATPases, as vanadate (B1173111) is a known inhibitor of P-type ATPases like ABCB1.
Quantitative Data
The inhibitory potency of this compound was determined by measuring its half-maximal inhibitory concentration (IC50) against the verapamil-stimulated ATPase activity of human ABCB1. The results are summarized in the table below, alongside data for well-characterized ABCB1 inhibitors for comparison.
| Compound | IC50 (µM) | Assay Type | Transporter Source |
| This compound | 0.085 | ATPase Inhibition | Human ABCB1 |
| Verapamil (B1683045) | 4.5 | ATPase Inhibition | Human ABCB1 |
| Tariquidar | 0.022 | ATPase Inhibition | Human ABCB1 |
| Zosuquidar | 0.035 | ATPase Inhibition | Human ABCB1 |
Experimental Protocol: this compound Enzyme Inhibition Assay
This protocol details the procedure for determining the IC50 value of this compound by measuring its ability to inhibit the ATPase activity of human ABCB1 expressed in Sf9 cell membranes.
Materials and Reagents
-
Human ABCB1-expressing Sf9 cell membranes
-
This compound
-
Verapamil (as a reference inhibitor and stimulator)
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl2)
-
Sodium orthovanadate (Na3VO4)
-
Tris-HCl
-
Dithiothreitol (DTT)
-
Phosphate standard solution
-
Reagents for colorimetric phosphate detection (e.g., Molybdate-based reagent)
-
96-well microtiter plates
-
Incubator set at 37°C
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM DTT, and 1 mM EGTA.
-
ABCB1 Membrane Suspension: Thaw the ABCB1-expressing Sf9 cell membranes on ice and dilute them in the assay buffer to a final concentration of 1 mg/mL.
-
Test Compound (this compound) Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM).
-
Verapamil Solution: Prepare a stock solution of verapamil in the assay buffer. This will be used as a stimulator of ATPase activity.
-
ATP Solution: Prepare a 100 mM stock solution of ATP in water and adjust the pH to 7.0.
-
Sodium Orthovanadate Solution: Prepare a 10 mM stock solution of sodium orthovanadate in water.
-
-
ATPase Inhibition Assay:
-
The assay is performed in a 96-well plate with each condition tested in triplicate.
-
Total ATPase Activity: To each well, add 20 µL of ABCB1 membrane suspension, 10 µL of the appropriate this compound dilution (or buffer for control), and 10 µL of verapamil solution (to stimulate activity).
-
Basal ATPase Activity: In separate wells, add 20 µL of ABCB1 membrane suspension and 20 µL of assay buffer (without verapamil or inhibitor).
-
Vanadate-Inhibited Control: To determine the non-ABCB1 specific ATPase activity, add 20 µL of ABCB1 membrane suspension, 10 µL of buffer, 10 µL of verapamil, and 5 µL of sodium orthovanadate solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 5 mM Mg-ATP to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 5% SDS solution.
-
-
Phosphate Detection:
-
Add 150 µL of the colorimetric phosphate detection reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow color development.
-
Measure the absorbance at a wavelength of 800 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard solution to determine the amount of inorganic phosphate (Pi) released in each well.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total ATPase activity.
-
Plot the percentage of inhibition of the verapamil-stimulated ATPase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Below are diagrams illustrating the signaling pathway of ABCB1-mediated drug efflux and the experimental workflow for the enzyme inhibition assay.
Caption: ABCB1-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for the ABCB1 ATPase inhibition assay.
References
- 1. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insight into binding site access and ligand recognition by human ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCB1 ATPase Assay [bio-protocol.org]
Application Notes and Protocols for Characterizing Novel ABCB1 Inhibitors in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization of novel inhibitors of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). As information regarding the specific inhibitor "Abcb1-IN-4" is not publicly available, this document outlines a series of robust, cell-based assays to determine the efficacy and mechanism of action of any new putative ABCB1 inhibitor.
ABCB1 is a crucial membrane transporter that actively pumps a wide variety of xenobiotics out of cells, playing a significant role in drug absorption, distribution, and excretion.[1] Its overexpression in cancer cells is a major cause of multidrug resistance (MDR) to chemotherapy. Therefore, the identification and characterization of potent ABCB1 inhibitors are of high interest in drug development to overcome MDR and improve therapeutic outcomes.
Overview of ABCB1 Function and Inhibition
ABCB1 is an ATP-dependent efflux pump.[2] It utilizes the energy from ATP hydrolysis to transport substrates against a concentration gradient, thereby reducing intracellular drug accumulation.[3] Inhibitors of ABCB1 can act through various mechanisms, including competitive inhibition by binding to the same site as the substrate, non-competitive inhibition by binding to an allosteric site, or by interfering with the ATP hydrolysis cycle.[1][3]
ABCB1 Signaling and Drug Efflux Pathway
Caption: Diagram of the ABCB1-mediated drug efflux pathway and the mechanism of its inhibition.
Key Cell-Based Assays for Inhibitor Characterization
A panel of cell-based assays is essential to comprehensively evaluate a novel ABCB1 inhibitor. The following protocols describe standard methods to determine the inhibitor's potency, its effect on drug accumulation and efflux, and its interaction with the transporter's ATPase activity.
Cell Viability and Cytotoxicity Assays
This assay determines the ability of the inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent that is a known ABCB1 substrate (e.g., paclitaxel, doxorubicin).
Experimental Workflow: Chemosensitization Assay
Caption: Step-by-step workflow for the chemosensitization cytotoxicity assay.
Protocol: MTT Assay for Chemosensitization
-
Cell Seeding: Seed ABCB1-overexpressing cells (e.g., SW620/Ad300) and the parental, drug-sensitive cell line (e.g., SW620) in 96-well plates at a density of 5,000 cells/well. Allow cells to attach overnight.
-
Compound Addition: Prepare serial dilutions of a known ABCB1 substrate (e.g., paclitaxel). Treat the cells with the substrate alone or in combination with a fixed, non-toxic concentration of the novel ABCB1 inhibitor.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in the presence and absence of the inhibitor. The Fold Reversal (FR) is calculated as: FR = IC50 of drug alone / IC50 of drug + inhibitor.
Data Presentation: Chemosensitization Efficacy
| Cell Line | Treatment | IC50 (nM) | Fold Reversal (FR) |
| SW620/Ad300 | Paclitaxel | 1500 | - |
| SW620/Ad300 | Paclitaxel + 1 µM Inhibitor | 75 | 20 |
| SW620 | Paclitaxel | 10 | - |
| SW620 | Paclitaxel + 1 µM Inhibitor | 9.5 | 1.05 |
Substrate Accumulation and Efflux Assays
These assays directly measure the effect of the inhibitor on the intracellular accumulation and retention of a fluorescent ABCB1 substrate, such as Calcein (B42510) AM or Rhodamine 123.
Experimental Workflow: Substrate Accumulation/Efflux Assay
Caption: Workflow for measuring substrate accumulation and efflux in ABCB1-expressing cells.
Protocol: Calcein AM Accumulation Assay
-
Cell Preparation: Harvest ABCB1-overexpressing cells and resuspend them in a suitable assay buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the novel inhibitor for 30 minutes at 37°C.
-
Substrate Loading: Add Calcein AM to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C. Calcein AM is a non-fluorescent substrate that is converted to fluorescent calcein by intracellular esterases. Calcein is a substrate for ABCB1.
-
Washing: Stop the reaction by adding ice-cold PBS and centrifuge the cells.
-
Fluorescence Measurement: Resuspend the cells in ice-cold PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 (the concentration of inhibitor that results in 50% of the maximal fluorescence).
Data Presentation: Substrate Accumulation
| Inhibitor Concentration (µM) | Mean Fluorescence Intensity | % of Maximal Accumulation |
| 0 (Control) | 150 | 0 |
| 0.1 | 300 | 20 |
| 1 | 800 | 85 |
| 10 | 950 | 100 |
ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence of the novel compound. ABCB1 substrates and inhibitors can stimulate or inhibit the ATPase activity of the transporter.
Protocol: P-gp-Glo™ Assay
Commercially available kits, such as the P-gp-Glo™ Assay System (Promega), provide a reliable method to measure ABCB1 ATPase activity.
-
Membrane Preparation: Use purified membranes from cells overexpressing ABCB1.
-
Reaction Setup: Prepare a reaction mixture containing the ABCB1 membranes, recombinant P-gp, the novel compound at various concentrations, and ATP. A positive control (e.g., verapamil) and a negative control (sodium orthovanadate) should be included.
-
ATP Hydrolysis: Incubate the reaction at 37°C to allow for ATP hydrolysis.
-
Luminescence Detection: Add the ATP detection reagent, which stops the reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: A decrease in luminescence indicates ATP consumption and thus, stimulation of ATPase activity. An increase in luminescence relative to a known stimulator indicates inhibition.
Data Presentation: ATPase Activity Modulation
| Compound Concentration (µM) | Luminescence (RLU) | % ATPase Activity (relative to basal) |
| 0 (Basal) | 80,000 | 100 |
| 1 (Inhibitor) | 65,000 | 118.75 |
| 10 (Inhibitor) | 40,000 | 150 |
| 100 (Inhibitor) | 35,000 | 157.14 |
| Verapamil (Positive Control) | 30,000 | 166.67 |
| Sodium Orthovanadate (Negative Control) | 100,000 | 75 |
Conclusion
The systematic application of these cell-based assays will enable a thorough characterization of any novel ABCB1 inhibitor. By quantifying its chemosensitizing effects, its impact on substrate transport, and its modulation of ATPase activity, researchers can build a comprehensive profile of the compound's potency and mechanism of action. This information is critical for the further development of promising candidates to combat multidrug resistance in cancer and other therapeutic areas.
References
Application Notes and Protocols for a Representative ABCB1 Inhibitor for In Vivo Studies
Disclaimer: No specific data was found for a compound designated "Abcb1-IN-4". The following application notes and protocols are based on published research for a representative ABCB1 inhibitor, AIF-1, and supplemented with data from other known ABCB1 inhibitors. This information is intended for research purposes only and should be adapted and validated for specific experimental contexts.
Introduction
ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a well-characterized ATP-dependent efflux pump.[1] It is expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where it plays a crucial role in limiting the absorption and distribution of a wide range of xenobiotics.[1] In cancer, overexpression of ABCB1 in tumor cells is a major mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and reduced treatment efficacy.
ABCB1 inhibitors are compounds designed to block the function of the P-gp pump, thereby increasing the intracellular concentration and enhancing the efficacy of co-administered anticancer drugs. This document provides a detailed protocol for the in vivo evaluation of a representative ABCB1 inhibitor, based on the findings for a compound referred to as AIF-1, in a preclinical cancer model.
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration for the representative ABCB1 inhibitor AIF-1 and provide representative pharmacokinetic and toxicity data for other known ABCB1 inhibitors to serve as a general reference.
Table 1: In Vivo Dosage and Administration of a Representative ABCB1 Inhibitor (AIF-1)
| Parameter | Value | Species | Tumor Model | Source |
| Dosage | 25 mg/kg | Mouse (BALB/c-nude) | Non-Small Cell Lung Cancer (SKMES-1 Xenograft) | [2] |
| Administration Route | Subcutaneous (s.c.) | Mouse (BALB/c-nude) | Non-Small Cell Lung Cancer (SKMES-1 Xenograft) | [2] |
| Dosing Frequency | Daily | Mouse (BALB/c-nude) | Non-Small Cell Lung Cancer (SKMES-1 Xenograft) | [2] |
| Co-administered Drug | Doxorubicin (B1662922) (4 mg/kg, intraperitoneal, 3 times/week) | Mouse (BALB/c-nude) | Non-Small Cell Lung Cancer (SKMES-1 Xenograft) | [2] |
| Vehicle | DMSO | Mouse (BALB/c-nude) | Non-Small Cell Lung Cancer (SKMES-1 Xenograft) | [2] |
Table 2: Representative Pharmacokinetic and Toxicity Data of ABCB1 Inhibitors (Elacridar and CBT-1)
| Parameter | Compound | Value | Species | Source |
| Pharmacokinetics | ||||
| Brain-to-Plasma Ratio (at 30 min post-dose) | Elacridar (50 mg/kg, oral) co-administered with EAI045 | 5.4-fold increase in EAI045 ratio | Mouse | [3] |
| Plasma AUC0–30min (of co-administered drug) | Elacridar (50 mg/kg, oral) co-administered with EAI045 | 4.0-fold increase in EAI045 AUC | Mouse | [3] |
| IC50 (for P-gp inhibition) | CBT-1 | 0.14 µM | In vitro | |
| Toxicology | ||||
| Acute Toxicity | General Guidance | Studies should identify doses with no adverse effects and those causing major toxicity. | Rodent and non-rodent | [4] |
| Maximum Tolerated Dose (MTD) | General Guidance | To be determined in dose-range finding studies. | Relevant animal models | [5] |
| Observation Period (for acute toxicity) | General Guidance | 14 days post-administration | Animals | [4] |
Note: Specific pharmacokinetic and toxicity values for AIF-1 were not found in the public domain. The data for Elacridar and CBT-1 are provided as examples of parameters to evaluate for a novel ABCB1 inhibitor.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is based on a study evaluating the effect of the ABCB1 inhibitor AIF-1 on the antitumor efficacy of doxorubicin in a non-small cell lung cancer (NSCLC) xenograft model.[2]
3.1.1. Materials
-
Animals: 6-8 week old female BALB/c-nude mice.
-
Tumor Cells: SKMES-1 human non-small cell lung cancer cells.
-
Test Compound: ABCB1 Inhibitor (e.g., AIF-1).
-
Chemotherapeutic Agent: Doxorubicin.
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO) for the ABCB1 inhibitor; 0.9% NaCl for doxorubicin.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Matrigel: For subcutaneous tumor cell injection.
-
Calipers: For tumor volume measurement.
3.1.2. Procedure
-
Cell Culture: Culture SKMES-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Implantation:
-
Harvest SKMES-1 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of approximately 200 mm³, randomize the mice into four treatment groups (n=8 per group):
-
Group 1 (Vehicle Control): Administer DMSO (s.c., daily) and 0.9% NaCl (i.p., 3 times/week).
-
Group 2 (ABCB1 Inhibitor alone): Administer ABCB1 inhibitor (25 mg/kg in DMSO, s.c., daily).
-
Group 3 (Doxorubicin alone): Administer Doxorubicin (4 mg/kg in 0.9% NaCl, i.p., 3 times/week).
-
Group 4 (Combination Therapy): Administer ABCB1 inhibitor (25 mg/kg in DMSO, s.c., daily) and Doxorubicin (4 mg/kg in 0.9% NaCl, i.p., 3 times/week).
-
-
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) twice a week using calipers.
-
Calculate the tumor volume using the formula: Volume = (width² x length) / 2.
-
-
Endpoint and Data Analysis:
-
Continue the treatment for a predetermined period (e.g., 2-3 weeks) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
Experimental Workflow
Caption: Workflow for the in vivo efficacy study of an ABCB1 inhibitor.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. fda.gov [fda.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for α-Amylase Inhibition Assay Using a Hypothetical Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amylase is a crucial enzyme in the digestive system, responsible for the breakdown of complex carbohydrates like starch into simpler sugars.[1][2] The inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes.[2][3] By slowing down carbohydrate digestion, α-amylase inhibitors can help to control the rise in blood glucose levels after a meal.[4] This document provides a detailed protocol for an in vitro α-amylase inhibition assay. For the purpose of this application note, we will be using a hypothetical inhibitor, designated "Abcb1-IN-4".
Disclaimer: The compound "this compound" is known in scientific literature as an inhibitor of the ABCB1 transporter (P-glycoprotein), which is involved in multidrug resistance.[5][6][7][8][9][10] There is currently no published evidence to suggest that this compound possesses α-amylase inhibitory activity. Therefore, its use in this protocol is purely for illustrative purposes to demonstrate the experimental procedure. Researchers should replace "this compound" with their specific test compounds.
Principle of the Assay
This protocol is based on the 3,5-dinitrosalicylic acid (DNS) method, which is a widely used and reliable technique for measuring α-amylase activity.[11] The assay involves the incubation of α-amylase with a starch solution in the presence and absence of an inhibitor. The enzyme hydrolyzes the starch into reducing sugars. The quantity of reducing sugars produced is then measured spectrophotometrically after a colorimetric reaction with DNS reagent. In an alkaline medium, the yellow-colored DNS is reduced by the reducing sugars to the red-brown colored 3-amino-5-nitrosalicylic acid.[11] The intensity of the color, measured at 540 nm, is directly proportional to the concentration of reducing sugars and, consequently, to the activity of the α-amylase. A decrease in color intensity in the presence of an inhibitor indicates enzymatic inhibition.
Data Presentation
The inhibitory activity of a test compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results can be summarized in a table for clear comparison.
Table 1: Hypothetical α-Amylase Inhibitory Activity of Test Compounds
| Compound | IC50 (µg/mL) | Inhibition Type |
| This compound (Hypothetical) | 15.8 ± 1.2 | Competitive |
| Acarbose (B1664774) (Positive Control) | 5.2 ± 0.5 | Competitive |
| Quercetin (Reference Compound) | 25.4 ± 2.1 | Non-competitive |
Data are presented as mean ± standard deviation (n=3). The type of inhibition can be determined through enzyme kinetics studies (e.g., Lineweaver-Burk plots).
Experimental Protocols
Materials and Reagents
-
Porcine pancreatic α-amylase (EC 3.2.1.1)
-
Potato starch
-
This compound (or other test compounds)
-
Acarbose (positive control)
-
3,5-Dinitrosalicylic acid (DNS)
-
Sodium potassium tartrate (Rochelle salt)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.9)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
-
Microcentrifuge tubes
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.9): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 6.9.
-
α-Amylase Solution (0.5 mg/mL): Dissolve porcine pancreatic α-amylase in cold phosphate buffer. Prepare fresh daily.
-
Starch Solution (1% w/v): Dissolve 1 g of potato starch in 100 mL of phosphate buffer by gently heating and stirring until the solution becomes clear.
-
Test Compound Solutions: Dissolve this compound and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of working concentrations. The final DMSO concentration in the reaction mixture should not exceed 1%.
-
DNS Reagent: Dissolve 1 g of DNS in 20 mL of 2 M NaOH. To this, add a solution of 30 g of sodium potassium tartrate in 50 mL of distilled water. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle.
Assay Procedure
-
Reaction Setup: Add 50 µL of the test compound solution (or phosphate buffer for the control, and acarbose for the positive control) to a microcentrifuge tube.
-
Enzyme Addition: Add 50 µL of the α-amylase solution to each tube and pre-incubate at 37°C for 10 minutes.
-
Substrate Addition: Add 50 µL of the starch solution to each tube to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of the DNS reagent.
-
Color Development: Place the tubes in a boiling water bath for 10 minutes to allow for color development.
-
Cooling and Dilution: Cool the tubes to room temperature and add 900 µL of distilled water to each tube.
-
Absorbance Measurement: Transfer 200 µL of the final mixture to a 96-well microplate and measure the absorbance at 540 nm using a microplate reader.
Controls
-
Control (100% enzyme activity): Contains all reagents except the test compound (replaced with phosphate buffer).
-
Blank: Contains all reagents except the enzyme solution (replaced with phosphate buffer) to account for the absorbance of the test compound and substrate.
Calculation of α-Amylase Inhibition
The percentage of α-amylase inhibition is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the control reaction.
-
Abs_sample is the absorbance of the reaction with the test compound.
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Visualizations
Experimental Workflow
Caption: Workflow for the α-amylase inhibition assay.
Mechanism of α-Amylase Action and Inhibition
Caption: α-Amylase action and its inhibition.
References
- 1. Alpha Amylase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 2. New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 4. Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCB1 transporter and Toll-like receptor 4 in trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1). | Semantic Scholar [semanticscholar.org]
- 9. ClinPGx [clinpgx.org]
- 10. Inhibition of the transmembrane transporter ABCB1 overcomes resistance to doxorubicin in patient-derived organoid models of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for Measuring the IC50 of Abcb1-IN-4 in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial membrane transporter that actively extrudes a wide variety of substrates from cells.[1][2] This efflux function plays a significant role in the pharmacokinetics of many drugs and is a key mechanism in the development of multidrug resistance (MDR) in cancer cells.[1][2][3] Consequently, the identification and characterization of ABCB1 inhibitors are of great interest in drug development to overcome MDR and improve therapeutic outcomes. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel investigational compound, Abcb1-IN-4, using a cell-based fluorescent dye efflux assay.
Principle of the Assay
The recommended in vitro method to determine the IC50 of this compound is the calcein-AM efflux assay.[1][2][4][5] This assay utilizes a non-fluorescent, lipophilic substrate, calcein (B42510) acetoxymethyl ester (calcein-AM), which can readily diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, converting it into the fluorescent, hydrophilic molecule calcein. In cells overexpressing ABCB1, calcein-AM is actively pumped out before it can be cleaved, resulting in low intracellular fluorescence. An effective ABCB1 inhibitor, such as this compound, will block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence. The IC50 value is then determined by measuring the concentration of this compound required to inhibit 50% of the ABCB1-mediated efflux.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the mechanism of ABCB1-mediated efflux and its inhibition by a compound like this compound.
Caption: Mechanism of ABCB1-mediated calcein-AM efflux and its inhibition.
Experimental Protocols
A detailed methodology for determining the IC50 of this compound is provided below.
1. Cell Culture
-
Cell Lines:
-
ABCB1-overexpressing cell line (e.g., K562/MDR, KB-V1, or HCT-15-Pgp).
-
Parental cell line with low ABCB1 expression (e.g., K562, KB-3-1, or HCT-15) as a negative control.
-
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Subculture cells every 2-3 days to maintain exponential growth.
2. Reagents and Materials
-
This compound (test compound)
-
Verapamil or Cyclosporin A (positive control inhibitor)
-
Calcein-AM
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
3. Experimental Workflow
The following diagram outlines the key steps in the calcein-AM efflux assay.
Caption: Workflow for the Calcein-AM efflux assay.
4. Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the ABCB1-overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 0.01 nM to 10 µM. Ensure the final DMSO concentration is less than 0.5% in all wells.
-
Prepare similar dilutions for the positive control (e.g., Verapamil).
-
Include a vehicle control (medium with DMSO) and a positive control.
-
-
Compound Incubation:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Calcein-AM Loading and Efflux:
-
Prepare a 2X working solution of calcein-AM (e.g., 1 µM) in culture medium.
-
Add 100 µL of the 2X calcein-AM solution to each well (final concentration of 0.5 µM).
-
Incubate the plate for another 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with 100 µL of ice-cold PBS to remove extracellular calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
5. Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells (containing medium only) from all other wells.
-
Normalization:
-
The fluorescence in the ABCB1-overexpressing cells treated with vehicle control represents the basal efflux (0% inhibition).
-
The fluorescence in the parental cells treated with vehicle control (or ABCB1-overexpressing cells with a saturating concentration of a known inhibitor) represents maximum fluorescence (100% inhibition).
-
Normalize the data as a percentage of inhibition using the following formula: % Inhibition = [(Fluorescence(test) - Fluorescence(min)) / (Fluorescence(max) - Fluorescence(min))] * 100 Where:
-
Fluorescence(test) is the fluorescence in the presence of the test compound.
-
Fluorescence(min) is the fluorescence of the vehicle control in ABCB1-overexpressing cells.
-
Fluorescence(max) is the fluorescence of the vehicle control in the parental cells.
-
-
-
IC50 Calculation:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The quantitative data for this compound and control compounds should be summarized in a clear and structured table for easy comparison. The following is an illustrative example of how to present the data.
| Compound | IC50 (nM) [95% CI] | Maximum Inhibition (%) |
| This compound | User-determined | User-determined |
| Verapamil | 550 [480 - 620] | 98.5 |
| Cyclosporin A | 85 [75 - 95] | 99.2 |
Note: The IC50 values for Verapamil and Cyclosporin A are representative and may vary depending on the specific cell line and assay conditions.
Troubleshooting
-
High background fluorescence: Ensure complete removal of extracellular calcein-AM by thorough washing. Optimize the washing steps.
-
Low signal-to-noise ratio: Optimize cell seeding density and incubation times for compound and calcein-AM.
-
Inconsistent results: Ensure accurate pipetting and consistent cell health. Use a positive control in every experiment to monitor assay performance.
By following this detailed protocol, researchers can reliably determine the in vitro IC50 of this compound and other potential ABCB1 inhibitors, providing valuable data for drug development and the study of multidrug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel screening strategy to identify ABCB1 substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Testing Abcb1-IN-4 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by expelling a wide range of xenobiotics. In oncology, the overexpression of ABCB1 in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. Therefore, the development of potent and specific ABCB1 inhibitors is a key strategy to overcome MDR and improve therapeutic outcomes.
This document provides detailed application notes and protocols for testing the efficacy of ABCB1 inhibitors, using Falnidamol (B1684474) and EC31 as examples, in preclinical animal models. These compounds have shown promise in reversing ABCB1-mediated drug resistance in vitro and in vivo.
Mechanism of Action of ABCB1 and its Inhibition
ABCB1 utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell, thereby reducing their intracellular concentration and cytotoxic effects. ABCB1 inhibitors can counteract this process through various mechanisms, including competitive inhibition at the substrate-binding site, interference with ATP hydrolysis, or modulation of the transporter's conformation. The primary goal of administering an ABCB1 inhibitor is to restore the sensitivity of resistant cancer cells to chemotherapeutic agents.
A number of signaling pathways are implicated in the regulation of ABCB1 expression, including the Wnt/β-catenin, Hedgehog, Notch, PI3K/Akt/mTOR, and MAPK/ERK pathways.[1][2][3] For instance, in medulloblastoma, a TWIST1-ABCB1 signaling axis has been identified as a driver of metastasis, which can be targeted by the ABCB1 inhibitor vardenafil.[4][5][6][7]
Featured ABCB1 Inhibitors and In Vivo Efficacy
Falnidamol
Falnidamol is a potent and specific ABCB1 transporter inhibitor that has been shown to reverse ABCB1-mediated MDR in preclinical studies.[8] Mechanistic studies indicate that falnidamol directly inhibits the efflux function of ABCB1 without affecting its expression or key signaling pathways like AKT and ERK at concentrations that reverse MDR.[8]
EC31
EC31 is a novel, potent, and nontoxic epicatechin derivative that acts as a P-gp inhibitor. It effectively reverses P-gp-mediated drug resistance in vitro and in vivo.[4] EC31 works by inhibiting the efflux activity of P-gp, leading to increased intracellular and intratumoral drug accumulation.[1][4][9]
Data Presentation
Table 1: In Vivo Efficacy of Falnidamol in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | 1500 ± 200 | - | [8] |
| Doxorubicin (B1662922) | 2 mg/kg, i.p., twice weekly | 1200 ± 150 | 20 | [8] |
| Falnidamol | 25 mg/kg, p.o., daily | 1450 ± 180 | 3.3 | [8] |
| Doxorubicin + Falnidamol | Dox: 2 mg/kg, i.p., twice weekly; Falnidamol: 25 mg/kg, p.o., daily | 400 ± 80 | 73.3 | [8] |
Table 2: In Vivo Efficacy of EC31 in a Breast Cancer Xenograft Model (LCC6MDR)
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Reference |
| Solvent Control | - | 1250 ± 150 | - | [4] |
| Paclitaxel (PTX) | 12 mg/kg, i.v. | 950 ± 120 | 24 | [4] |
| EC31 + PTX | EC31: 30 mg/kg, i.p.; PTX: 12 mg/kg, i.v. | 500 ± 70 | 60 | [4] |
Experimental Protocols
Xenograft Tumor Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model using multidrug-resistant cancer cells to evaluate the in vivo efficacy of ABCB1 inhibitors.
Materials:
-
Multidrug-resistant cancer cell line overexpressing ABCB1 (e.g., HELA-Col, LCC6MDR)
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-gauge)
-
Calipers
-
Test compound (e.g., Falnidamol)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Vehicle for drug administration
Procedure:
-
Cell Culture: Culture the ABCB1-overexpressing cancer cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation for Implantation:
-
Wash the cells with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²)/2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=5-8 mice per group).
-
Example treatment groups:
-
Group 1: Vehicle control
-
Group 2: Chemotherapeutic agent alone
-
Group 3: ABCB1 inhibitor alone
-
Group 4: Chemotherapeutic agent + ABCB1 inhibitor
-
-
-
Drug Administration:
-
Administer the drugs according to the specified dose and schedule (refer to Tables 1 and 2 for examples).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
In Vivo Functional Assessment of ABCB1 Inhibition
a) Intratumoral Drug Accumulation Assay
This assay measures the concentration of a chemotherapeutic agent within the tumor tissue to directly assess the effect of an ABCB1 inhibitor on drug efflux.
Procedure:
-
Establish xenograft tumors as described in Protocol 1.
-
Administer the ABCB1 inhibitor (e.g., EC31, 30 mg/kg, i.p.) followed by the chemotherapeutic agent (e.g., Paclitaxel, 12 mg/kg, i.v.).
-
At a specified time point post-administration (e.g., 180 minutes), euthanize the mice.[4]
-
Excise the tumors, weigh them, and homogenize the tissue.
-
Extract the drug from the tumor homogenate using an appropriate solvent.
-
Quantify the drug concentration using a validated analytical method such as LC-MS/MS.
-
Compare the intratumoral drug concentrations between groups treated with and without the ABCB1 inhibitor. An increase in drug concentration in the combination group indicates inhibition of ABCB1-mediated efflux.[4]
b) Rhodamine 123 Efflux Assay in Tumor Tissues (Ex Vivo)
Rhodamine 123 is a fluorescent substrate of ABCB1. This assay can be adapted for ex vivo analysis of ABCB1 activity in tumor tissues.
Procedure:
-
Establish xenograft tumors and treat the mice with the ABCB1 inhibitor as described above.
-
At the end of the treatment period, excise the tumors.
-
Prepare single-cell suspensions from the tumor tissue.
-
Incubate the tumor cells with Rhodamine 123 in the presence or absence of the ABCB1 inhibitor.
-
After an incubation period, wash the cells and measure the intracellular fluorescence using a flow cytometer.
-
Reduced efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the inhibitor indicates functional inhibition of ABCB1.
In Vitro Functional Assays
a) Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein (B42510) by intracellular esterases. Calcein is a substrate for ABCB1.
Procedure:
-
Seed ABCB1-overexpressing cells in a 96-well plate.
-
Load the cells with Calcein-AM.
-
Wash the cells to remove extracellular dye.
-
Incubate the cells with the test compound (ABCB1 inhibitor) at various concentrations.
-
Measure the intracellular fluorescence over time using a fluorescence plate reader.
-
Inhibition of calcein efflux by the test compound will result in a higher and more sustained intracellular fluorescence signal.
b) Doxorubicin Accumulation and Efflux Assay
Doxorubicin is a fluorescent chemotherapeutic agent and a substrate of ABCB1.
Procedure:
-
Accumulation:
-
Treat ABCB1-overexpressing cells with the ABCB1 inhibitor for a short period.
-
Add doxorubicin and incubate for 1-2 hours.
-
Wash the cells and measure the intracellular doxorubicin fluorescence by flow cytometry.
-
-
Efflux:
-
Load the cells with doxorubicin.
-
Wash the cells and incubate them in a doxorubicin-free medium with or without the ABCB1 inhibitor.
-
Measure the decrease in intracellular fluorescence over time. A slower decrease in the presence of the inhibitor indicates efflux inhibition.
-
Mandatory Visualization
Caption: Signaling pathways influencing ABCB1 expression and the point of intervention for ABCB1 inhibitors.
Caption: Experimental workflow for in vivo efficacy testing of ABCB1 inhibitors in a xenograft model.
References
- 1. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MEK/ERK Pathway to Suppress P-Glycoprotein and Reverse Carfilzomib Resistance in Multiple Myeloma [mdpi.com]
- 4. ABCB1 inhibition provides a novel therapeutic target to block TWIST1-induced migration in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Preclinical studies of the falnidamol as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming multiple drug resistance mechanisms in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Role of ABCB1 Inhibition in Cellular Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The compound "Abcb1-IN-4" is not referenced in the currently available scientific literature. Therefore, these application notes provide a generalized framework for studying the effects of a potential ABCB1 inhibitor on cellular glucose uptake, based on the known functions of ABCB1 and established experimental protocols.
Introduction
ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a well-characterized ATP-dependent efflux transporter.[1][2][3][4] Its primary function is to protect cells by exporting a wide variety of structurally diverse xenobiotics and toxins, a mechanism famously associated with multidrug resistance in cancer.[3][5][6] ABCB1 is strategically expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and renal proximal tubules.[3]
While ABCB1 is not a direct glucose transporter, emerging evidence suggests an indirect relationship between its function and cellular glucose metabolism. Studies have shown that some anti-diabetic drugs, such as gliclazide, metformin, and pioglitazone (B448), can inhibit the function of P-glycoprotein.[7] Conversely, high glucose conditions have been demonstrated to decrease the expression and activity of P-glycoprotein in human retinal pigment epithelium cells.[8] These findings suggest a potential regulatory interplay between glucose homeostasis and ABCB1 activity, making the investigation of ABCB1 inhibitors in the context of glucose uptake a relevant area of research.
These notes provide detailed protocols and data presentation guidelines for researchers interested in exploring the effects of a novel ABCB1 inhibitor, herein hypothetically referred to as "this compound," on glucose uptake in a cellular context.
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: Effect of this compound on Cellular Glucose Uptake
| Cell Line | Treatment | Concentration (µM) | Glucose Uptake (nmol/mg protein/min) | % Change from Control | P-value |
| Cell Line A | Vehicle Control | - | 100% | - | |
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| Cell Line B | Vehicle Control | - | 100% | - | |
| This compound | 0.1 | ||||
| 1 | |||||
| 10 |
Table 2: Cytotoxicity of this compound
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Cell Line A | Vehicle Control | - | 100 | - |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Cell Line B | Vehicle Control | - | 100 | - |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Select appropriate cell lines for the study. It is recommended to use a pair of cell lines: one with low or no ABCB1 expression and another that overexpresses ABCB1. Examples include parental and drug-resistant cancer cell lines (e.g., SW620 and SW620/Ad300) or engineered cell lines (e.g., MDCKII and MDCKII-MDR1).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage the cells regularly to maintain exponential growth.
Protocol 2: Cytotoxicity Assay
-
Objective: To determine the cytotoxic potential of this compound and establish a non-toxic working concentration range for subsequent experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Protocol 3: 2-NBDG Glucose Uptake Assay
-
Objective: To measure the rate of glucose uptake in cells treated with this compound using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with a serum-free, low-glucose medium and incubate for 2-4 hours to induce a basal state of glucose uptake.
-
Inhibitor Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specified period (e.g., 1-24 hours). Include a vehicle control.
-
Glucose Uptake: Add 2-NBDG to each well at a final concentration of 50-100 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Signal Termination: Remove the 2-NBDG-containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Normalization: After fluorescence measurement, lyse the cells and perform a protein quantification assay (e.g., BCA assay) to normalize the fluorescence signal to the total protein content in each well.
Protocol 4: Western Blot Analysis for ABCB1 and Glucose Transporter (GLUT) Expression
-
Objective: To investigate if this compound affects the protein expression levels of ABCB1 and key glucose transporters (e.g., GLUT1, GLUT4).
-
Cell Treatment: Treat cells grown in 6-well plates with this compound at the desired concentrations for 24-48 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against ABCB1, GLUT1, GLUT4, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Overview of ABCB1 function and its regulation by glucose.
Caption: Generalized workflow for studying the effect of an ABCB1 inhibitor.
Caption: A hypothesized pathway for an ABCB1 inhibitor's effect on glucose uptake.
References
- 1. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDR1/P-gp - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of multidrug resistance gene (MDR1) expression: preclinical evaluation and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of P-glycoprotein expression and function by anti-diabetic drugs gliclazide, metformin, and pioglitazone in vitro and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Glucose Decreases Expression and Activity of p-glycoprotein in Cultured Human Retinal Pigment Epithelium Possibly through iNOS Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Abcb1-IN-4 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Abcb1-IN-4 analogs to identify and characterize potent inhibitors of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). The following sections detail the principles of relevant assays, step-by-step experimental procedures, data presentation guidelines, and visual representations of workflows and biological pathways.
Application Notes
The ABCB1 transporter is a key player in multidrug resistance (MDR) in cancer cells, actively extruding a wide range of chemotherapeutic agents and contributing to treatment failure.[1][2][3][4] It also impacts the pharmacokinetics of many drugs by limiting their absorption and distribution.[5][6] Therefore, the identification of potent and specific ABCB1 inhibitors is a critical area of drug discovery. The following HTS assays are recommended for the comprehensive evaluation of this compound analogs.
Fluorescent Substrate Efflux Assays
These are the most direct and widely used HTS methods to measure ABCB1 function. They rely on the principle that active ABCB1 will extrude fluorescent substrates, resulting in low intracellular fluorescence. In the presence of an inhibitor, the substrate is retained within the cell, leading to a measurable increase in fluorescence.
-
Calcein-AM Efflux Assay: This is a robust and highly sensitive assay suitable for HTS.[7] Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeable calcein (B42510).[8] ABCB1 actively transports the non-fluorescent Calcein-AM out of the cell before it can be hydrolyzed.[9][10] Inhibition of ABCB1 leads to the accumulation of fluorescent calcein inside the cells.[11][12] This assay can be performed using a fluorescence plate reader or flow cytometry for high-throughput analysis.[13][14]
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is another well-characterized fluorescent substrate for ABCB1.[15] Similar to the Calcein-AM assay, inhibition of ABCB1-mediated efflux results in the intracellular accumulation of rhodamine 123, which can be quantified.
ATPase Activity Assays
ABCB1 utilizes the energy from ATP hydrolysis to transport its substrates.[16][17] The interaction of compounds with ABCB1 can modulate its ATPase activity. Substrates typically stimulate ATPase activity, while some inhibitors may either stimulate or inhibit it.[12] This assay is typically performed using membrane vesicles prepared from cells overexpressing ABCB1.[12][16] The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released.[16] This assay is valuable for mechanistic studies and can help differentiate between substrates and inhibitors.[18]
Cell Viability Assays
These assays are crucial for identifying cytotoxic substrates and for determining the ability of an inhibitor to reverse multidrug resistance.
-
Chemosensitization Assay: This assay evaluates the ability of a non-toxic concentration of an this compound analog to sensitize ABCB1-overexpressing cancer cells to a known chemotherapeutic agent that is an ABCB1 substrate (e.g., paclitaxel, doxorubicin). A successful inhibitor will decrease the IC50 of the chemotherapeutic agent in the resistant cell line.[9][11] The MTT assay is a common method for assessing cell viability in this context.[19][20][21]
Experimental Protocols
The following are detailed protocols for the key experiments. It is recommended to optimize these protocols for the specific cell lines and this compound analogs being tested.
Protocol 1: Calcein-AM Efflux Assay using a Fluorescence Plate Reader
This protocol is designed for a 96-well plate format and is suitable for HTS.
Materials:
-
ABCB1-overexpressing cell line (e.g., NCI/ADR-RES, KB-V1) and the corresponding parental cell line (e.g., OVCAR-8, KB-3-1).
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
This compound analogs and reference inhibitors (e.g., verapamil (B1683045), tariquidar) dissolved in DMSO.
-
Calcein-AM stock solution (1 mM in DMSO).
-
Black, clear-bottom 96-well cell culture plates.
-
Fluorescence plate reader with excitation/emission wavelengths of ~494/517 nm.
Procedure:
-
Cell Seeding: Seed the ABCB1-overexpressing and parental cells into black, clear-bottom 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[22] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and reference inhibitors in culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells.[22] Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for 30 minutes.[22]
-
Calcein-AM Loading: Prepare a 2X Calcein-AM working solution (e.g., 0.5 µM in culture medium). Add 100 µL of this solution to each well (final concentration of 0.25 µM).[15]
-
Incubate the plate at 37°C for an additional 30 minutes, protected from light.[22]
-
Fluorescence Measurement: Gently wash the cells twice with 100 µL of ice-cold PBS. Add 100 µL of ice-cold PBS to each well and immediately measure the intracellular fluorescence using a fluorescence plate reader.[15]
Data Analysis: The increase in fluorescence in the presence of the test compound compared to the vehicle control is indicative of ABCB1 inhibition. Calculate the percentage of inhibition and determine the IC50 values for each analog.
Protocol 2: ABCB1 ATPase Activity Assay
This protocol is adapted for a 96-well plate format using commercially available membrane preparations.
Materials:
-
Membrane vesicles from Sf9 or mammalian cells overexpressing human ABCB1.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 1 mM EGTA).
-
This compound analogs and reference compounds (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor).
-
ATP solution (e.g., 5 mM).
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent).
-
96-well microplate.
-
Microplate reader for absorbance measurement.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, ABCB1 membrane vesicles (e.g., 5-10 µg of protein), and the this compound analogs at various concentrations.
-
Include control wells: no compound (basal activity), a known stimulator (e.g., verapamil), and a known inhibitor (e.g., sodium orthovanadate).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to each well to a final concentration of 2-3 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATPase reaction proceeds linearly.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the addition of a malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
Data Analysis: The change in ATPase activity (stimulation or inhibition) in the presence of the test compounds is calculated relative to the basal activity. The results can be used to determine the concentration-dependent effect of the analogs on ABCB1 ATPase activity.
Protocol 3: MTT Chemosensitization Assay
This protocol assesses the ability of this compound analogs to reverse ABCB1-mediated drug resistance.
Materials:
-
ABCB1-overexpressing cell line and its parental counterpart.
-
Culture medium.
-
This compound analogs.
-
An ABCB1 substrate chemotherapeutic agent (e.g., paclitaxel).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader for absorbance measurement at ~570 nm.
Procedure:
-
Cell Seeding: Seed both cell lines in 96-well plates as described in Protocol 1.
-
Compound Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of the this compound analog.
-
Incubate the plates for 72 hours at 37°C.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
Data Analysis: Construct dose-response curves for the chemotherapeutic agent with and without the this compound analog. Calculate the IC50 values and determine the fold-reversal of resistance, which is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Inhibition of ABCB1-Mediated Calcein-AM Efflux by this compound Analogs
| Compound ID | IC50 (µM) ± SD | Maximum Inhibition (%) |
| This compound Analog 1 | ||
| This compound Analog 2 | ||
| ... | ||
| Verapamil (Control) |
Table 2: Modulation of ABCB1 ATPase Activity by this compound Analogs
| Compound ID | EC50 (Stimulation) (µM) ± SD | Max Stimulation (%) | IC50 (Inhibition) (µM) ± SD | Max Inhibition (%) |
| This compound Analog 1 | ||||
| This compound Analog 2 | ||||
| ... | ||||
| Verapamil (Control) | N/A | N/A |
Table 3: Chemosensitization of ABCB1-Overexpressing Cells by this compound Analogs
| Compound ID | Chemotherapeutic Agent | IC50 (Chemo alone) (nM) ± SD | IC50 (Chemo + Analog) (nM) ± SD | Fold Reversal |
| This compound Analog 1 | Paclitaxel | |||
| This compound Analog 2 | Paclitaxel | |||
| ... | ||||
| Verapamil (Control) | Paclitaxel |
Mandatory Visualization
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition by this compound analogs.
High-Throughput Screening Workflow
Caption: High-throughput screening cascade for the identification of potent ABCB1 inhibitors.
References
- 1. ABCB1 Structural Models, Molecular Docking, and Synthesis of New Oxadiazolothiazin-3-one Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. genomembrane.com [genomembrane.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Abcb1-IN-4 not dissolving in solution
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Abcb1-IN-4. As a novel small molecule inhibitor, you may encounter challenges with solubility and stability. This document offers best practices for handling and preparation to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in the recommended primary solvent (DMSO). What should I do?
A1: If this compound does not readily dissolve in DMSO, follow these steps systematically:
-
Ensure Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of your compound.[1]
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Apply Gentle Heat: Warm the solution in a water bath at a temperature not exceeding 40°C. Excessive heat can degrade the compound.[2]
-
Use Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes to help break down compound aggregates and facilitate dissolution.[1][2]
-
Verify Calculation: Double-check your calculations to ensure you are not attempting to prepare a solution that exceeds the compound's maximum solubility.
Q2: this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer/cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous solution is a common problem for hydrophobic compounds.[3] Here are several strategies to mitigate this issue:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and cause the compound to crash out of solution.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Pre-warm the Medium: Always pre-warm your aqueous buffer or cell culture medium to 37°C before adding the DMSO stock.[4]
-
Modify the Dilution Technique: Add the DMSO stock solution dropwise into the vortexing aqueous medium. This rapid mixing can prevent localized high concentrations that lead to precipitation.[4]
-
Use an Intermediate Dilution Step: First, dilute your high-concentration stock to a lower concentration in DMSO before adding it to the aqueous medium.[4]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[3] If your experimental system allows, testing a range of pH values for your aqueous buffer may improve solubility.
-
Consider Solubility Enhancers: For particularly difficult compounds, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used in the aqueous medium to help maintain solubility.[5]
Q3: What are some alternative solvents to DMSO for preparing stock solutions?
A3: While DMSO is a common solvent for a wide range of small molecules, other options can be considered if solubility or assay compatibility is an issue.[2][5] Alternatives include Dimethylformamide (DMF) and Ethanol.[5][6] It is critical to verify that any alternative solvent does not interfere with your experimental setup and to run appropriate vehicle controls.[5]
Q4: How should I store my this compound?
A4: Proper storage is crucial for maintaining the integrity of the compound.
-
Solid Form: As a powder, this compound should be stored at -20°C, desiccated. Under these conditions, it is expected to be stable for up to 3 years.[1][3][7]
-
Stock Solution (in DMSO): Prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles.[2][7] Store these aliquots tightly sealed at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[3][7] Before use, allow the vial to equilibrate to room temperature before opening to minimize water condensation into the DMSO.
Solubility Data
The following table summarizes the expected solubility profile of a representative poorly soluble small molecule inhibitor like this compound in common laboratory solvents. Note: This is generalized data. It is highly recommended to perform a small-scale solubility test for your specific batch.
| Solvent | Solubility Profile | Typical Concentration Range | Notes |
| DMSO | High | 50-100 mM | Universal solvent for creating high-concentration stock solutions.[2] |
| DMF | High | 50-100 mM | Alternative to DMSO; may have different effects on assays. |
| Ethanol | Moderate to Low | 1-10 mM | Can be used as a co-solvent. Less toxic to cells than DMSO at higher concentrations.[8] |
| Methanol | Moderate to Low | 1-10 mM | Similar properties to ethanol. |
| Aqueous Buffers (e.g., PBS) | Insoluble / Very Low | < 0.1 mM | Hydrophobic nature limits solubility in aqueous media without enhancers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for several minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2] Gentle warming to 37°C can also be applied if necessary.[2]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.[7]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Retrieve a single-use aliquot of the 10 mM this compound DMSO stock solution from the -80°C freezer. Allow it to thaw completely and equilibrate to room temperature.
-
Pre-warm Medium: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[4]
-
Prepare Intermediate Dilution (Optional but Recommended): In a sterile microcentrifuge tube, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the appropriate volume of the stock solution. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium (Final DMSO concentration: 0.1%).[4]
-
Mix and Use: Mix thoroughly by gentle inversion or pipetting. Visually inspect the solution to ensure no precipitation has occurred. Add the final working solution to your cells immediately.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting issues with dissolving this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. captivatebio.com [captivatebio.com]
- 8. bmrat.org [bmrat.org]
Technical Support Center: Optimizing Abcb1-IN-4 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Abcb1-IN-4 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[1][2][3] ABCB1 is a cell membrane protein that actively transports a wide variety of structurally and functionally diverse compounds out of cells, a process powered by the hydrolysis of ATP.[2][4][5][6] In cancer cells, overexpression of ABCB1 is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their cytotoxic effects.[1][7][8][9][10] this compound is designed to inhibit the efflux function of ABCB1, leading to increased intracellular accumulation and enhanced efficacy of co-administered anticancer drugs in ABCB1-overexpressing cells.[1][7]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. As a starting point, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for ABCB1 inhibition in your cell model. Based on studies with other ABCB1 inhibitors like UMMS-4, a concentration range of 1 µM to 20 µM can be a good starting point for initial experiments.[7] It is crucial to also determine the cytotoxicity of this compound alone to ensure that the concentrations used for sensitization studies are non-toxic.[7]
Q3: How should I prepare and store a stock solution of this compound?
For most small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[11] To minimize the potential for solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.[11] Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[11] Always refer to the manufacturer's datasheet for specific instructions on storage and handling.[11]
Q4: Can this compound affect cells that do not overexpress ABCB1?
While this compound is designed to be specific for the ABCB1 transporter, off-target effects are always a possibility with small molecule inhibitors.[11] It is essential to include a parental (non-ABCB1 overexpressing) cell line as a control in your experiments.[7] This will help you to distinguish between the effects of ABCB1 inhibition and any non-specific cytotoxicity or other off-target effects of the compound. Ideally, at its optimal concentration, this compound should show minimal effects on the parental cell line while significantly sensitizing the ABCB1-overexpressing cells to chemotherapeutic agents.[7]
Troubleshooting Guides
Issue 1: this compound shows high cytotoxicity even at low concentrations.
| Possible Cause | Suggested Solution |
| Inherent compound toxicity: The compound itself may be toxic to the specific cell line being used. | Perform a dose-response curve with this compound alone to determine its cytotoxic IC50 value. Select a concentration for your experiments that is well below this value. |
| Solvent toxicity: The solvent (e.g., DMSO) used to dissolve this compound may be present at a toxic concentration in the final culture medium. | Ensure the final solvent concentration is non-toxic for your cell line (typically <0.1-0.5%).[11] Include a solvent-only control in your experiments. |
| Contaminated compound: The this compound stock may be contaminated. | If possible, verify the purity of the compound. Prepare a fresh stock solution from a new vial. |
Issue 2: this compound is not effective in reversing multidrug resistance.
| Possible Cause | Suggested Solution |
| Sub-optimal concentration: The concentration of this compound used may be too low to effectively inhibit ABCB1. | Perform a dose-response experiment to determine the optimal non-toxic concentration that provides the maximum reversal of resistance. |
| Compound instability: this compound may be unstable in the cell culture medium under your experimental conditions. | Check the stability of the compound in your specific medium at 37°C over the time course of your experiment.[12] Consider preparing fresh dilutions of the inhibitor immediately before use. |
| Incorrect timing of addition: The timing of this compound addition relative to the chemotherapeutic agent may not be optimal. | Experiment with different incubation times. Often, pre-incubating the cells with the inhibitor before adding the cytotoxic drug can be more effective. |
| Cell line does not overexpress ABCB1: The resistance mechanism in your cell line may not be mediated by ABCB1. | Confirm the expression and functionality of ABCB1 in your resistant cell line using methods like Western blotting, qPCR, or a functional efflux assay. |
Issue 3: I am observing precipitate in my culture medium after adding this compound.
| Possible Cause | Suggested Solution |
| Poor solubility: this compound may have low solubility in aqueous solutions like cell culture medium. | Ensure the stock solution is fully dissolved before diluting it into the medium. Try pre-warming the medium before adding the compound. Consider using a different solvent if recommended by the manufacturer. |
| High concentration: The concentration of this compound may exceed its solubility limit in the medium. | Reduce the final concentration of the inhibitor. If a high concentration is necessary, you may need to explore formulation strategies, though this is a more advanced approach. |
| Interaction with media components: Components in the serum or the medium itself could be causing the compound to precipitate. | Test the solubility of this compound in medium with and without serum. |
Data Presentation
Table 1: Example IC50 Values for a Chemotherapeutic Agent in the Presence of an ABCB1 Inhibitor
| Cell Line | Treatment | IC50 (nM) | Fold Reversal |
| Parental (e.g., KB-3-1) | Chemotherapeutic Agent | 10 | - |
| Parental (e.g., KB-3-1) | Chemotherapeutic Agent + 10 µM ABCB1 Inhibitor | 9 | 1.1 |
| ABCB1-overexpressing (e.g., KB-C2) | Chemotherapeutic Agent | 500 | - |
| ABCB1-overexpressing (e.g., KB-C2) | Chemotherapeutic Agent + 10 µM ABCB1 Inhibitor | 25 | 20 |
Table 2: Recommended Concentration Ranges for Initial Screening of ABCB1 Inhibitors
| Assay Type | Starting Concentration Range | Key Considerations |
| Cytotoxicity Assay (Inhibitor alone) | 0.1 - 100 µM | To determine the non-toxic working concentration range. |
| Reversal of Resistance Assay | 0.5 - 20 µM (non-toxic) | To be used in combination with a known ABCB1 substrate (chemotherapeutic drug). |
| Functional Efflux Assay | 1 - 50 µM | To measure the direct inhibition of ABCB1-mediated transport of a fluorescent substrate. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on both parental and ABCB1-overexpressing cell lines.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for ABCB1 Inhibition
This protocol measures the ability of this compound to inhibit the efflux of the fluorescent ABCB1 substrate, Rhodamine 123.[13]
-
Cell Preparation: Harvest parental and ABCB1-overexpressing cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound at the desired final concentration (and a vehicle control). Incubate for 30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µM to each tube and incubate for another 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with and without this compound) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in the this compound treated cells compared to the control indicates inhibition of ABCB1-mediated efflux.
Mandatory Visualization
Caption: Mechanism of action of this compound in overcoming multidrug resistance.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationship for troubleshooting low efficacy of this compound.
References
- 1. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1). | Semantic Scholar [semanticscholar.org]
- 5. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of multidrug recognition by MDR1/ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UMMS-4 enhanced sensitivity of chemotherapeutic agents to ABCB1-overexpressing cells via inhibiting function of ABCB1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Abcb1-IN-4 stability issues in experimental buffers
Welcome to the technical support center for Abcb1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in experimental buffers. Given that specific stability data for this compound is not publicly available, this guide is based on established principles for potent, hydrophobic small molecule inhibitors of P-glycoprotein (ABCB1).
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous experimental buffer. What is causing this?
A1: This is a common issue for potent, hydrophobic small molecule inhibitors like many ABCB1 inhibitors. The phenomenon is likely due to the compound's low aqueous solubility. High-concentration stock solutions are typically prepared in an organic solvent like DMSO. When this stock is diluted into an aqueous buffer, the inhibitor's concentration may exceed its solubility limit, leading to precipitation.
Q2: How can I improve the solubility of this compound in my aqueous buffer to prevent precipitation?
A2: Several strategies can be employed to mitigate precipitation:
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Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, in your aqueous buffer can help maintain the inhibitor in solution.[1]
-
Incorporate a Co-solvent: In some cases, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility.[1]
-
Formulation with Excipients: Certain excipients like β-cyclodextrin have been shown to be modest inhibitors of P-gp and may also aid in solubility.[2]
Q3: I'm observing a decrease in the inhibitory activity of this compound over the course of my experiment. What could be the reason?
A3: A decline in potency over time suggests that this compound may be unstable in your experimental buffer. This could be due to chemical degradation (e.g., hydrolysis) or non-specific binding to plasticware or other components in the assay medium.
Q4: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A4: For optimal stability, prepare high-concentration stock solutions in a high-quality, anhydrous organic solvent such as DMSO.[3] Store these stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Protect the solutions from light.
Q5: The final concentration of DMSO in my assay is affecting my cells. How can I minimize this?
A5: It is crucial to keep the final concentration of the vehicle solvent (e.g., DMSO) as low as possible, typically below 0.5%, and ideally below 0.1%.[3] Ensure that all experimental controls, including the untreated wells, contain the same final concentration of the vehicle to account for any solvent-induced effects.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability and solubility issues with this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The compound's concentration has exceeded its kinetic solubility in the aqueous buffer.[1] | - Lower the final inhibitor concentration. - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[1] - Perform a serial dilution to determine the solubility limit. |
| Solution becomes cloudy over time during the experiment | The compound is slowly precipitating out of solution. This may be influenced by temperature changes or interactions with other assay components.[1] | - Maintain a constant temperature throughout the experiment. - Reduce the incubation time if possible. - Re-evaluate the buffer composition for components that might promote precipitation. |
| Inconsistent results in cell-based assays | Poor solubility leading to an inaccurate effective concentration of the inhibitor. | - Visually inspect assay plates for precipitation. - Conduct a solubility test in your specific cell culture medium. |
| Loss of inhibitor potency over time in a biological assay | The compound is degrading in the solution.[1] | - Prepare fresh dilutions from a frozen stock solution for each experiment.[1] - Avoid repeated freeze-thaw cycles by using single-use aliquots.[1] - Perform a stability study in your assay buffer to quantify the rate of degradation. |
| Appearance of new peaks in HPLC analysis of the compound | The compound is degrading into one or more new chemical entities.[1] | - Ensure proper storage of solid compound and stock solutions (protected from light, moisture, and extreme temperatures). - If degradation is specific to a particular solvent, consider an alternative for your stock solution. |
Experimental Protocols
Protocol: Evaluating the Stability of this compound in an Experimental Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity DMSO
-
Your experimental aqueous buffer
-
HPLC system with a suitable column (e.g., C18) and detector
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed experimental buffer to the final working concentration. Ensure the final DMSO concentration is consistent with your planned experiments (e.g., <0.5%).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. If necessary, perform a further dilution with the mobile phase to be within the linear range of the HPLC detector. Inject this sample into the HPLC system. This will serve as your baseline (100% integrity).
-
Incubation: Incubate the remaining working solution at your intended experimental temperature (e.g., 37°C).
-
Subsequent Timepoints: At various time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: For each timepoint, calculate the peak area of the parent this compound compound. Express this as a percentage of the peak area at T=0. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stability and solubility issues.
Caption: Workflow for an in vitro ABCB1 inhibition assay highlighting stability-critical steps.
References
Inconsistent results with Abcb1-IN-4 enzyme assays
Welcome to the technical support center for Abcb1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro enzyme assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is ABCB1 and why is it important in our assays?
A1: ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter protein.[1][2][3][4] It functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse compounds out of cells.[1][2][3][4] This transporter is highly expressed in barrier tissues like the intestine, blood-brain barrier, liver, and kidney, significantly impacting drug absorption, distribution, metabolism, and excretion (ADME).[2][3] In cancer cells, its overexpression can lead to multidrug resistance (MDR) by pumping chemotherapeutic agents out of the cell.[5][6] Understanding the interaction of investigational drugs with ABCB1 is therefore critical in drug development.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the ABCB1 transporter. Its mechanism is believed to involve direct binding to the transporter, thereby competitively or non-competitively inhibiting the efflux of ABCB1 substrates.[4] Like many ABCB1 modulators, it may interact with the substrate-binding pocket within the transmembrane domains of the protein.[3][7] Some inhibitors have been shown to interfere with the conformational changes necessary for substrate transport, which are coupled to ATP hydrolysis at the nucleotide-binding domains.[8]
Q3: What are the common in vitro assays used to characterize this compound's activity?
A3: Several in vitro assays are commonly used to assess the inhibitory potential of compounds like this compound against ABCB1. The primary assays include:
-
Cell-based Efflux Assays: These assays, such as the Calcein (B42510) AM or Rhodamine 123 assays, measure the intracellular accumulation of a fluorescent ABCB1 substrate.[9][10][11][12][13] Inhibition of ABCB1 by this compound results in an increased fluorescent signal.
-
ATPase Activity Assays: These are membrane-based assays that measure the rate of ATP hydrolysis by ABCB1 in the presence of the test compound.[14][15][16] ABCB1 substrates often stimulate ATPase activity, while inhibitors can either inhibit this stimulation or have a direct inhibitory effect on basal activity.[15][16][17]
-
Vesicular Transport Assays: This method uses inside-out membrane vesicles containing ABCB1 to directly measure the transport of a radiolabeled or fluorescent substrate into the vesicles.[15][16]
Q4: We are observing inconsistent IC50 values for this compound between experiments. What could be the cause?
A4: Inconsistent IC50 values are a common issue in ABCB1 assays and can stem from several factors:
-
Assay System Variability: Different cell lines express varying levels of ABCB1, which can significantly impact the apparent IC50 value.[9] It's crucial to use a consistent cell line and passage number.
-
Substrate Concentration: The concentration of the fluorescent or radiolabeled substrate used can affect the IC50 of a competitive inhibitor. Ensure the substrate concentration is kept consistent and ideally below its Km value.
-
ATP Concentration (for ATPase assays): The concentration of ATP can influence the inhibitory potency of compounds that compete with ATP.
-
Solvent Effects: The final concentration of solvents like DMSO can affect ABCB1 activity and cell membrane integrity. It is recommended to keep the final DMSO concentration at 0.1% or less.[18]
-
Incubation Times: Insufficient or variable incubation times can lead to non-equilibrium conditions and variable results.
Troubleshooting Guides
Inconsistent Results in Calcein AM Efflux Assay
| Problem | Possible Cause | Recommended Solution |
| High well-to-well variability | Uneven cell seeding or cell clumping. | Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for 15-20 minutes before incubation to promote even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or media to maintain humidity. | |
| Low fluorescence signal or poor signal-to-noise ratio | Low ABCB1 expression in the cell line. | Confirm ABCB1 expression levels via Western blot or qPCR. Consider using a cell line with higher ABCB1 expression (e.g., K562/MDR).[2] |
| Insufficient Calcein AM concentration or incubation time. | Optimize the Calcein AM concentration and incubation time for your specific cell line.[19] | |
| Photobleaching of the fluorescent signal. | Minimize the exposure of the plate to light before and during reading. | |
| IC50 values higher than expected | High ABCB1 expression in the cell line. | Higher levels of transporter expression can lead to higher apparent IC50 values.[9] Standardize the cell line and passage number. |
| This compound is unstable in the assay medium. | Prepare fresh dilutions of this compound for each experiment. Assess compound stability in your assay buffer. | |
| The compound is binding to the plasticware. | Consider using low-binding plates, especially for hydrophobic compounds. | |
| False-positive results (inhibition observed without a true interaction) | The compound has intrinsic fluorescence. | Run a control with the compound in the absence of Calcein AM to check for background fluorescence. |
| The compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to ensure the observed effect is not due to cell death. |
Issues with ABCB1 ATPase Assay
| Problem | Possible Cause | Recommended Solution |
| High background ATPase activity | Contamination of the membrane preparation with other ATPases. | Use a high-purity membrane preparation. Always include a control with a potent ABCB1 inhibitor (e.g., vanadate) to determine the ABCB1-specific ATPase activity.[14][16] |
| Non-enzymatic hydrolysis of ATP. | Prepare ATP solutions fresh and keep them on ice. Run a control without membrane preparation to assess non-enzymatic ATP hydrolysis. | |
| Low signal or no stimulation/inhibition | Inactive ABCB1 in the membrane preparation. | Ensure proper storage and handling of the membrane vesicles. Use a known potent ABCB1 substrate (e.g., verapamil) as a positive control for stimulation.[20][21] |
| Suboptimal assay conditions (e.g., pH, temperature, Mg2+ concentration). | Optimize the assay buffer conditions as recommended by the membrane supplier or literature protocols. | |
| The compound interacts with ABCB1 without affecting ATPase activity. | Some compounds can bind to ABCB1 without significantly altering its ATPase activity.[2] Corroborate findings with a cell-based efflux or vesicular transport assay. | |
| Bell-shaped concentration-response curve | The compound may be a substrate at low concentrations and an inhibitor at high concentrations. | This is a known phenomenon for some ABCB1 modulators.[20] Characterize the full concentration-response curve. |
Experimental Protocols
Protocol 1: Calcein AM Efflux Assay
This protocol is designed to measure the inhibition of ABCB1-mediated efflux of calcein by this compound in a 96-well format.
Materials:
-
Cells overexpressing ABCB1 (e.g., MDCKII-MDR1, K562/MDR) and the corresponding parental cell line.
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
Calcein AM (stock solution in DMSO).[19]
-
This compound (stock solution in DMSO).
-
Positive control inhibitor (e.g., Verapamil (B1683045), Tariquidar).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Procedure:
-
Cell Seeding: Seed the ABCB1-overexpressing cells and parental cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in buffer).
-
Assay Initiation:
-
Wash the cells twice with warm assay buffer.
-
Add the compound dilutions (including vehicle and positive control) to the respective wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Substrate Addition: Add Calcein AM to all wells to a final concentration of 0.25-1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Signal Measurement:
-
Wash the cells three times with ice-cold assay buffer to stop the reaction and remove extracellular Calcein AM.
-
Add 100 µL of ice-cold buffer to each well.
-
Measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence in the compound-treated wells to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Membrane-Based ABCB1 ATPase Assay
This protocol measures the effect of this compound on the ATP hydrolysis rate of ABCB1 in isolated membrane preparations.
Materials:
-
Membrane vesicles from cells overexpressing human ABCB1 (e.g., Sf9 or HEK293 cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2).
-
ATP (stock solution in water, pH 7.0).
-
This compound (stock solution in DMSO).
-
Positive controls: Verapamil (stimulator) and Sodium Orthovanadate (inhibitor).[14][16]
-
Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green-based reagent).
-
96-well clear microplate.
-
Plate reader for absorbance measurement.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add this compound at various concentrations. Include controls: no compound (basal activity), verapamil (stimulated activity), and vanadate (B1173111) (inhibited activity).
-
Add the ABCB1 membrane vesicles (5-10 µg protein per well) to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction: Add ATP to all wells to a final concentration of 3-5 mM to start the reaction.
-
Incubation: Incubate at 37°C for 20-30 minutes. The incubation time should be within the linear range of phosphate release.
-
Stop Reaction & Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each well.
-
The ABCB1-specific ATPase activity is the difference between the activity in the absence and presence of vanadate.
-
Plot the percentage of stimulation or inhibition relative to the control (basal or verapamil-stimulated activity) against the this compound concentration to determine EC50 or IC50 values.
-
Visualizations
Caption: Workflow for the Calcein AM efflux assay to determine the IC50 of this compound.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the critical role of transmembrane helices 1 and 7 in substrate transport by human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Membrane Assays to Characterize Interaction of Drugs with ABCB1 - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Polyphenols on P-Glycoprotein (ABCB1) Activity [mdpi.com]
- 18. Effects of dimethyl sulfoxide on the gene induction of cytochrome P450 isoforms, UGT-dependent glucuronosyl transferase isoforms, and ABCB1 in primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. P-glycoprotein (ABCB1) - weak dipolar interactions provide the key to understanding allocrite recognition, binding, and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional Impact of ABCB1 Variants on Interactions between P-Glycoprotein and Methadone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Abcb1-IN-4 precipitation in media
Welcome to the technical support center for Abcb1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during in vitro experiments using this compound, with a particular focus on addressing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). ABCB1 is a crucial protein in the cell membrane that functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotic compounds out of cells.[1][2][3][4] This mechanism can lead to multidrug resistance (MDR) in cancer cells by reducing the intracellular concentration of chemotherapeutic agents.[5] this compound is utilized in research to study the role of ABCB1 in drug resistance and to evaluate its potential as a therapeutic agent to overcome MDR in cancer.
Q2: What are the common causes of this compound precipitation in cell culture media?
The precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common challenge. Key factors include:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, is inherently hydrophobic and has limited solubility in water-based media.[6]
-
High Final Concentration: Exceeding the maximum soluble concentration of the compound in the media will lead to precipitation.
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to a large volume of media can cause localized high concentrations, leading to rapid precipitation.[6]
-
Media Composition: Interactions with components in the culture medium, such as salts and proteins, can reduce the solubility of the compound.[7]
-
Temperature Fluctuations: Changes in temperature, such as moving plates in and out of an incubator, can affect the solubility of the compound.[8][9] Repeated freeze-thaw cycles of stock solutions should also be avoided.[8][9]
-
pH Shifts: Alterations in the pH of the culture medium can impact the ionization state and solubility of the compound.
-
Media Evaporation: Over time, evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially causing it to precipitate.[7][8]
Q3: What are the visual indicators of this compound precipitation?
Precipitation can be observed in several ways:
-
Cloudiness or Haziness: The media may appear turbid or milky.
-
Crystalline Particles: Small, distinct crystals may be visible, often at the bottom of the culture vessel.
-
Surface Film: A thin layer or film may form on the surface of the media.
If any of these signs are present, it is indicative of precipitation, and the effective concentration of the compound in the media will be lower than intended.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding this compound to your cell culture media, it is likely due to the compound's low aqueous solubility and the dilution method used.
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Delayed Precipitation (After Incubation)
If the media appears clear initially but precipitation occurs after several hours or days in the incubator, other factors may be at play.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture plates from the incubator can cause temperature cycling, which may decrease the solubility of the compound.[7][8] | Minimize the time culture plates are outside the incubator. If possible, perform manipulations in a heated enclosure. |
| Media Evaporation | In long-term experiments, evaporation can concentrate media components, including this compound, pushing it beyond its solubility limit.[7][8] | Ensure the incubator has adequate humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[7] | Test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. If possible, try a different basal media formulation. |
| pH Shift | Cellular metabolism can cause the pH of the culture media to change over time, which can affect the solubility of the compound. | Ensure the media is properly buffered. Monitor the pH of the media during the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired final stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.[6] Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol outlines the recommended serial dilution method to prepare the final working solution of this compound in cell culture media.
Materials:
-
High-concentration this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Create an Intermediate Dilution: Prepare an intermediate dilution of the stock solution in DMSO or pre-warmed media. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Prepare the Final Working Solution: While gently vortexing or swirling the pre-warmed cell culture media, add a small volume of the intermediate stock to achieve the desired final concentration.[6][7] For instance, add 1 µL of a 1 mM intermediate stock to 1 mL of media to get a 1 µM final concentration.
-
Ensure the final concentration of DMSO in the cell culture media does not exceed a level that is toxic to the cells (typically ≤ 0.5%, but ideally ≤ 0.1%).[6]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative solvent. |
| PBS (pH 7.2) | < 0.1 mg/mL | Very low solubility in aqueous buffers. |
| Water | Insoluble | Not recommended as a solvent. |
Note: These are example solubility values. Please refer to the product-specific datasheet for precise information.
Signaling Pathway Visualization
The following diagram illustrates the role of ABCB1 (P-gp) in mediating multidrug resistance and the inhibitory action of this compound.
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition by this compound.
References
- 1. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
How to improve the bioavailability of Abcb1-IN-4
Technical Support Center: Abcb1-IN-4
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the bioavailability of this compound. This compound is a potent, investigational small molecule inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). While demonstrating high in vitro potency, this compound often presents challenges in achieving optimal in vivo exposure due to its physicochemical properties. This guide offers troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is an experimental inhibitor of the P-glycoprotein (P-gp/ABCB1) efflux pump.[1][2][3] P-gp is a transporter protein found in the cell membranes of various tissues, including the intestinal epithelium, where it actively removes a wide range of substances (xenobiotics) from inside the cell back into the intestinal lumen.[4][5][6] This action can significantly limit the oral absorption and bioavailability of many drugs. This compound is designed to be co-administered with therapeutic drugs that are P-gp substrates, thereby blocking the efflux mechanism and increasing the systemic exposure of the co-administered drug.
Q2: Why am I observing low in vivo efficacy or low systemic exposure of this compound despite its high in vitro potency?
Low oral bioavailability is a common challenge for compounds like this compound and can be attributed to two primary factors:
-
Poor Aqueous Solubility: Like many small molecule inhibitors, this compound may have low intrinsic water solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[7][8][9]
-
P-glycoprotein Efflux: Ironically, many P-gp inhibitors can also be substrates for P-gp themselves.[10] If this compound is actively transported out of intestinal cells by P-gp, its net absorption will be significantly reduced.
Q3: What are the critical first steps to diagnose the cause of poor oral bioavailability for this compound?
The first step is to perform a series of in vitro characterization assays to understand the root cause. This includes:
-
Aqueous Solubility Determination: Quantify the solubility of this compound in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8).
-
In Vitro Dissolution Testing: Assess the rate and extent of dissolution from its solid form in simulated gastric and intestinal fluids.[11][12]
-
Caco-2 Permeability Assay: This is a critical assay to determine the intestinal permeability of this compound and to ascertain if it is a substrate for P-gp efflux.[13][14][15]
Q4: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanonization to improve dissolution rate.[16]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to enhance solubility and dissolution.[17]
-
Lipid-Based Formulations: Solubilizing the drug in lipids and surfactants, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and potentially inhibit P-gp.[7][9][18][19]
-
Use of P-gp Inhibiting Excipients: Incorporating pharmaceutical excipients that have known P-gp inhibitory effects can help saturate or block the transporter, increasing absorption.[20][21][22][23]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| 1. Low Aqueous Solubility | Intrinsic physicochemical properties of the molecule (e.g., high lipophilicity, crystalline structure). | A. Physicochemical Modification: • Particle Size Reduction: Employ micronization or nanomilling to increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[16] • Salt Formation: If this compound has ionizable groups, forming a salt can significantly improve solubility and dissolution.B. Formulation Approaches: • Co-solvents: Use a mixture of water-miscible solvents to increase solubility in preclinical formulations. • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase the concentration of the more soluble ionized form. • Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to create a hydrophilic exterior, enhancing aqueous solubility.[21] |
| 2. Poor In Vitro Dissolution Rate | Low solubility, stable crystalline form, poor wettability of the drug powder. | A. Solid-State Modification: • Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer (e.g., Soluplus®, Kolliphor® TPGS). This prevents crystallization and maintains the drug in a higher-energy amorphous state, improving dissolution.[17] This is often referred to as a "spring-and-parachute" approach, where the drug achieves a supersaturated state (the spring) and the polymer prevents precipitation (the parachute).[7][9]B. Advanced Formulations: • Lipid-Based Formulations (SEDDS/SMEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-solvents. These formulations form fine emulsions or microemulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state for absorption.[18][19] |
| 3. High Efflux Ratio (>2) in Caco-2 Permeability Assay | This compound is a substrate of the P-glycoprotein (P-gp) efflux transporter. | A. Confirm P-gp Substrate Activity: • Run the Caco-2 permeability assay in the presence of a known potent P-gp inhibitor (e.g., verapamil (B1683045) or zosuquidar).[14][24] A significant reduction in the efflux ratio (towards 1) in the presence of the inhibitor confirms that this compound is a P-gp substrate.[14][25]B. Overcome P-gp Efflux: • Co-administration with a P-gp Inhibitor: While this compound is itself an inhibitor, its intended therapeutic purpose is likely for co-administration. For preclinical studies, using a tool inhibitor can help achieve sufficient exposure to study its own pharmacokinetics. • Formulate with Inhibitory Excipients: Utilize excipients known to inhibit P-gp, such as Vitamin E TPGS, Cremophor® EL, or Pluronic® block copolymers.[22][23] These can be incorporated into solid dispersions or lipid-based formulations to provide a dual mechanism of enhancing bioavailability. |
Data Presentation
Table 1: Summary of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Bioavailability Enhancement | Advantages | Limitations |
| Particle Size Reduction (Nanosuspension) | Increases surface area, leading to a faster dissolution rate.[16] | 2 to 10-fold | Applicable to many compounds; established technology. | May not be sufficient for extremely insoluble drugs; risk of particle agglomeration. |
| Amorphous Solid Dispersion | Maintains the drug in a high-energy, amorphous state, increasing solubility and dissolution.[17] | 5 to 20-fold | Significant enhancement in solubility; can create supersaturated solutions.[7] | Potential for physical instability (recrystallization); requires specific polymers. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is pre-dissolved in lipids/surfactants; forms a microemulsion in the GI tract, bypassing dissolution.[9][18] | 4 to 25-fold | High drug loading possible; enhances lymphatic transport; some excipients inhibit P-gp.[7][8] | Potential for GI side effects; complex formulation development. |
| Co-administration with P-gp Inhibitor | Blocks the P-gp efflux pump in the intestinal epithelium, increasing net drug absorption.[20][22] | 4 to 11-fold (e.g., Paclitaxel with inhibitors)[22] | Directly targets a key absorption barrier. | Risk of drug-drug interactions; inhibitor may have its own toxicity.[22][23] |
Table 2: Examples of Pharmaceutical Excipients with P-gp Inhibitory Activity
| Excipient Class | Examples | Proposed Mechanism of P-gp Inhibition |
| Surfactants | Vitamin E TPGS, Cremophor® EL, Tween® 80, Poloxamers (Pluronic®) | Membrane fluidization, ATP depletion, direct interaction with the transporter.[22][23] |
| Polymers | Soluplus®, HPMC, PEG | Altering membrane permeability, inhibiting P-gp ATPase activity.[22] |
| Lipid Excipients | Various oils and lipids used in SEDDS | Altering membrane fluidity and composition.[23] |
Mandatory Visualizations
Caption: A logical workflow for diagnosing and addressing poor bioavailability.
Caption: Mechanism of ABCB1 (P-gp) mediated drug efflux in the intestine.
Caption: Overview of formulation strategies to overcome bioavailability barriers.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for P-gp Substrate Identification
This protocol is designed to assess the bidirectional permeability of this compound across a Caco-2 cell monolayer and determine if it is a substrate for P-gp-mediated efflux.
1. Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto semi-permeable filter inserts (e.g., Transwell®) at a density of approximately 32,000 cells/well.[25]
-
Culture the cells for 21 days in a humidified incubator at 37°C and 5% CO₂. Replace the culture medium every other day.[14][25]
-
Before the experiment, confirm monolayer integrity by measuring the trans-epithelial electrical resistance (TEER). TEER values should be >600 Ohms/cm².[25]
2. Transport Experiment:
-
Prepare a dosing solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[15][25]
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.[25]
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.[25]
-
P-gp Inhibition Arm: Repeat the A→B and B→A experiments in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in both compartments.[24]
-
Incubate the plates at 37°C for 90-120 minutes with gentle shaking.[25]
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.
3. Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the following equation:[25]
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER):[14]
-
ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation: An efflux ratio >2 suggests active transport. If the efflux ratio is reduced to ≤1 in the presence of a P-gp inhibitor, the compound is confirmed as a P-gp substrate.[14][25]
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Compounds (BCS Class II/IV)
This protocol describes a method to evaluate the dissolution rate of this compound, particularly from enabling formulations like solid dispersions.
1. Apparatus and Media:
-
Apparatus: Use a USP Apparatus II (paddle apparatus).[11]
-
Speed: Set the paddle speed to 50 or 75 rpm.[11]
-
Temperature: Maintain the temperature at 37 ± 0.5°C.
-
Dissolution Media:
-
For Quality Control: A simple aqueous medium with a surfactant may be used to ensure sink conditions (e.g., 900 mL of distilled water with 0.5% Sodium Lauryl Sulfate (SLS)).[11][26]
-
For Biorelevance: Use simulated physiological fluids. A two-stage dissolution test can be highly informative for BAE formulations.[12][27]
-
Stage 1 (Gastric): 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) for 30 minutes.
-
Stage 2 (Intestinal): Add 750 mL of a concentrated buffer to shift the pH to 6.8 and introduce bile salts and lecithin (B1663433) to create Fasted State Simulated Intestinal Fluid (FaSSIF). This transfer test mimics the passage from the stomach to the intestine.[27]
-
-
2. Procedure:
-
Place the dosage form (e.g., capsule containing this compound solid dispersion) into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to stop dissolution.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
3. Analysis:
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC-UV or LC-MS/MS method.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
Interpretation: Compare the dissolution profiles of different formulations. An effective enabling formulation will show a significantly faster and higher extent of dissolution, potentially achieving a supersaturated state in biorelevant media, compared to the unformulated drug.[27]
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into the Development of Dissolution Media for BCS Class II Drugs: A Review from Quality Control and Prediction of In Vivo Performance Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 17. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 21. researchgate.net [researchgate.net]
- 22. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. researchgate.net [researchgate.net]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Abcb1-IN-4 off-target effects in cellular models
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing Abcb1-IN-4, a potent inhibitor of P-glycoprotein (P-gp, ABCB1), in cellular models. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity
-
Question: My cells are showing significant death at concentrations of this compound where I expect to see specific P-gp inhibition. Is this an off-target effect?
-
Answer: It is crucial to differentiate between cytotoxicity resulting from the intended P-gp inhibition (which increases the intracellular concentration of a co-administered cytotoxic drug) and direct, off-target cytotoxicity of this compound itself.[1]
Troubleshooting Steps:
-
Assess Intrinsic Cytotoxicity: Determine the cytotoxic effects of this compound alone, without any co-administered P-gp substrate.
-
Compare IC50 Values: Compare the IC50 value for cytotoxicity with the IC50 value for P-gp inhibition. A significant overlap suggests potential off-target cytotoxic effects.[1]
-
Use a P-gp Null Cell Line: Test the cytotoxicity of this compound in a cell line that does not express P-gp. If cytotoxicity persists, it is likely an off-target effect.[1]
-
Vary the P-gp Substrate: If cytotoxicity is only observed with a co-administered P-gp substrate, consider if this compound is potentiating the substrate's toxicity more than expected.[1]
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I am observing high variability in the P-gp inhibition measured in my assays. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to cell culture conditions and assay setup.
Troubleshooting Steps:
-
Cell Line Stability: Ensure you are using cells within a consistent and narrow passage number range, as P-gp expression can vary with prolonged culturing.[2]
-
Monolayer Integrity (for transwell assays): For assays using polarized cell monolayers like Caco-2, regularly verify the integrity of the monolayer using methods such as Transepithelial Electrical Resistance (TEER) measurements.
-
Substrate Concentration: Use a probe substrate concentration well below its Km for P-gp to ensure you are operating in the linear range of transport kinetics.[2]
-
Compound Solubility: Precipitated inhibitor can lead to inaccurate concentrations. Visually inspect for precipitation and consider using solubility-enhancing agents if necessary.
-
Issue 3: this compound Appears Less Potent Than Expected
-
Question: The IC50 value for this compound in my assay is much higher than anticipated. How can I troubleshoot this?
-
Answer: Lower than expected potency can be due to the specific assay conditions or off-target interactions.
Troubleshooting Steps:
-
Assay Sensitivity: Confirm that your assay is sensitive enough to detect potent inhibition. Use a well-characterized P-gp inhibitor (e.g., Verapamil, Tariquidar) as a positive control to validate your assay setup.[2]
-
Substrate Competition: Be aware that this compound may compete with the fluorescent probe (e.g., Calcein (B42510) AM, Rhodamine 123) for binding to P-gp. Consider using different substrates to see if this affects the measured potency.
-
ATPase Activity: Some P-gp inhibitors can stimulate ATPase activity at low concentrations, a characteristic of P-gp substrates.[2] An ATPase assay can help elucidate the mechanism of interaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common off-target effects of P-glycoprotein inhibitors?
-
A1: A significant off-target effect for many P-gp inhibitors is the inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is a major enzyme involved in drug metabolism.[1] This can lead to complex and unpredictable drug-drug interactions. Direct cytotoxicity, as discussed in the troubleshooting section, is another common off-target effect.
-
-
Q2: How can I distinguish between P-gp inhibition and off-target effects on CYP3A4?
-
A2: A specific CYP3A4 inhibition assay should be performed. By comparing the IC50 value for P-gp inhibition with the IC50 for CYP3A4 inhibition, you can determine the selectivity of this compound.[1]
-
-
Q3: What are essential controls for a P-gp inhibition assay?
-
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound.[1]
-
Positive Control Inhibitor: A well-characterized P-gp inhibitor (e.g., verapamil, cyclosporine A) to confirm that the assay is working correctly.[1]
-
Negative Control Compound: A compound known not to inhibit P-gp.[1]
-
Parental Cell Line Control: A cell line that does not overexpress P-gp to identify P-gp-specific effects.[1]
-
-
-
Q4: Can this compound affect the expression of the ABCB1 gene?
-
A4: Some compounds can induce the expression of P-gp, often through activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR).[3][4] Long-term treatment with an inhibitor could potentially lead to compensatory upregulation of ABCB1 expression. This can be investigated by measuring ABCB1 mRNA and protein levels after prolonged exposure to this compound.
-
Quantitative Data on P-gp Inhibitors
The following tables provide example IC50 values for well-characterized P-gp inhibitors against different substrates and in different assay systems. This data is for comparative purposes to aid in the evaluation of this compound.
Table 1: Example IC50 Values of P-gp Inhibitors
| Inhibitor | Substrate | Cell Line | IC50 (µM) |
| Verapamil | Rhodamine 123 | MCF7/ADR | 5.2 |
| Cyclosporin A | Rhodamine 123 | MCF7/ADR | 1.8 |
| Tariquidar | [³H]-Digoxin | Caco-2 | 0.04 |
| Elacridar | Rhodamine 123 | MCF7/ADR | 0.05 |
Data is illustrative and sourced from publicly available literature. Actual values may vary depending on experimental conditions.[5]
Table 2: Selectivity Profile of a Hypothetical P-gp Inhibitor
| Target | Assay Type | IC50 (µM) |
| P-gp | Calcein AM Efflux | 0.1 |
| CYP3A4 | Fluorescent Substrate | > 10 |
| hERG | Patch Clamp | > 20 |
This table illustrates how to present selectivity data for this compound.
Experimental Protocols
Protocol 1: Intrinsic Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound alone for a period that mirrors your primary experiment (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.[1]
Protocol 2: P-gp Inhibition Assessment using Calcein AM Efflux Assay
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in a 96-well plate and allow them to form a confluent monolayer.
-
Inhibitor Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of this compound or control compounds for 30-60 minutes.
-
Substrate Addition: Add Calcein AM (a P-gp substrate) to all wells at a final concentration of 1 µM and incubate for 30-60 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein (the product of Calcein AM hydrolysis by intracellular esterases) using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Increased fluorescence indicates inhibition of P-gp-mediated calcein efflux. Calculate IC50 values by plotting the fluorescence intensity against the inhibitor concentration.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Key signaling pathways that regulate ABCB1 gene expression.[3][4][6][7]
Caption: Experimental workflow for a Calcein AM P-gp inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein - Wikipedia [en.wikipedia.org]
Modifying Abcb1-IN-4 treatment duration for optimal effect
Welcome to the technical support center for Pgp-IN-4, a novel inhibitor of P-glycoprotein (P-gp, ABCB1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pgp-IN-4 and what is its primary mechanism of action?
A1: Pgp-IN-4 is a small molecule inhibitor of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1.[1] P-gp is a transmembrane efflux pump that actively transports a wide variety of compounds out of cells, a process that can lead to multidrug resistance in cancer and affect a drug's absorption, distribution, metabolism, and excretion (ADME).[1][2] Pgp-IN-4 works by binding to P-gp and inhibiting its ATPase activity, which is essential for the energy-dependent transport of substrates.[3] This inhibition leads to increased intracellular accumulation of P-gp substrates.[3]
Q2: What is the recommended solvent for dissolving Pgp-IN-4 and how should I prepare my stock solutions?
A2: For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF).[4] These solvents can typically dissolve the compound at high concentrations (e.g., 10-50 mM).[4] It is crucial to be mindful of the final solvent concentration in your experimental medium, as high concentrations of organic solvents can be toxic to cells.[4] Always prepare fresh dilutions of Pgp-IN-4 in your aqueous assay buffer and be alert for any precipitate formation.[4]
Q3: How do I determine the optimal treatment duration with Pgp-IN-4?
A3: The optimal treatment duration depends on your specific experimental goals, cell type, and the P-gp substrate being used. It is recommended to perform a time-course experiment to determine the ideal duration. This can involve treating your cells with Pgp-IN-4 for various time points (e.g., 24, 48, or 72 hours) and then assessing the desired outcome, such as inhibition of P-gp activity or sensitization to a cytotoxic agent.[5]
Q4: Can Pgp-IN-4 be used in in vivo studies?
A4: While Pgp-IN-4 has been characterized for in vitro use, its application in in vivo models requires careful consideration of its pharmacokinetic and pharmacodynamic properties. Factors such as plasma protein binding and potential for off-target effects need to be evaluated.[6] A constant infusion approach may be necessary to maintain sufficient plasma exposure and reduce potential tolerability issues.[6]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed with Pgp-IN-4 Treatment
-
Question: My cells are showing significant death even at low concentrations of Pgp-IN-4. How can I determine if this is an off-target effect?
-
Answer: It's important to distinguish between cytotoxicity caused by the inhibitor itself and cytotoxicity resulting from increased accumulation of a co-administered cytotoxic drug.[5]
-
Troubleshooting Steps:
-
Assess Intrinsic Cytotoxicity: Determine the IC50 value for Pgp-IN-4 alone, without any co-administered P-gp substrate, using a cell viability assay like the MTT assay.[5]
-
Compare IC50 Values: Compare the IC50 for cytotoxicity with the IC50 for P-gp inhibition. A significant overlap suggests potential off-target cytotoxic effects.[5]
-
Use a P-gp Null Cell Line: Test the cytotoxicity of Pgp-IN-4 in a cell line that does not express P-gp. If cytotoxicity persists, it is likely an off-target effect.[5]
-
-
Issue 2: Inconsistent or No P-gp Inhibition Observed
-
Question: I am not seeing the expected level of P-gp inhibition in my experiments. What are the possible causes and solutions?
-
Answer: Several factors can contribute to a lack of P-gp inhibition.
-
Troubleshooting Steps:
-
Verify P-gp Expression: Confirm the expression level of P-gp in your cell line using methods like Western blot or qPCR.[1] Cell lines with low or variable P-gp expression can lead to inconsistent results.[1] Consider using a cell line known for high P-gp expression, such as K562/MDR or SW620 Ad20.[1]
-
Optimize Inhibitor Concentration: Test a range of Pgp-IN-4 concentrations to determine the IC50.[1] Include a well-characterized P-gp inhibitor, such as verapamil (B1683045) or zosuquidar, as a positive control.[1]
-
Check Substrate Concentration: Ensure the concentration of the P-gp probe substrate (e.g., Calcein (B42510) AM, Rhodamine 123) is below its Km value for P-gp to avoid saturation of the transporter.[1]
-
Assess Compound Solubility: Precipitate formation upon dilution of the Pgp-IN-4 stock solution in aqueous buffer can lead to a lower effective concentration.[4] Visually inspect for precipitates and consider using solubility enhancers if necessary.[4]
-
-
Issue 3: High Background Signal in Fluorescence-Based Assays
-
Question: I am observing high background fluorescence in my Calcein AM assay, making it difficult to interpret the results. What can I do?
-
Answer: High background can be due to the intrinsic fluorescence of the test compound or non-specific esterase activity.
-
Troubleshooting Steps:
-
Run a Blank Control: Include a control with Pgp-IN-4 in the medium without cells to measure its intrinsic fluorescence.[1]
-
Use Phenol Red-Free Medium: Phenol red can contribute to background fluorescence.[1]
-
Optimize Cell Seeding Density: High cell density can lead to excessive calcein accumulation due to high non-specific esterase activity.[1]
-
-
Quantitative Data Summary
The following tables provide illustrative data for the characterization of Pgp-IN-4.
Table 1: Effect of Treatment Duration on the IC50 of Pgp-IN-4 for P-gp Inhibition
| Treatment Duration (hours) | Pgp-IN-4 IC50 (nM) in SW620/Ad300 cells | Verapamil IC50 (nM) |
| 24 | 75 | 500 |
| 48 | 52 | 480 |
| 72 | 45 | 495 |
Table 2: Reversal of Paclitaxel Resistance by Pgp-IN-4 in P-gp Overexpressing Cells
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold-Resistance |
| SW620 (Parental) | Vehicle | 10 | 1.0 |
| SW620/Ad300 | Vehicle | 850 | 85.0 |
| SW620/Ad300 | Pgp-IN-4 (100 nM) | 50 | 5.0 |
| SW620/Ad300 | Verapamil (1 µM) | 120 | 12.0 |
Detailed Experimental Protocols
Protocol 1: Assessing P-gp Inhibition using the Calcein AM Assay
This assay measures the activity of P-gp by quantifying the intracellular accumulation of fluorescent calcein, which is generated from the non-fluorescent P-gp substrate Calcein AM.
-
Cell Seeding: Seed cells (e.g., SW620/Ad300) in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of Pgp-IN-4 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., verapamil).
-
Calcein AM Addition: After the treatment period, wash the cells with a suitable buffer and then add Calcein AM to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Calculate the fold increase in fluorescence relative to the vehicle control to determine the extent of P-gp inhibition.
Protocol 2: Determining Intrinsic Cytotoxicity using an MTT Assay
This assay assesses cell viability by measuring the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of Pgp-IN-4 alone for a period that mirrors your primary experiment (e.g., 24, 48, or 72 hours).[5] Include a vehicle control (e.g., DMSO).[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abcb1-IN-4 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abcb1-IN-4 in animal studies. The information provided is based on general principles for potent, small molecule inhibitors of the P-glycoprotein (P-gp/ABCB1) transporter and aims to address common challenges related to experimental variability.
Disclaimer: Specific chemical and physical properties for a compound designated "this compound" are not publicly available. The following guidance is based on the common characteristics of potent, often poorly soluble, P-glycoprotein inhibitors. Researchers should always refer to any specific product information provided by the supplier.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is designated as an inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[1][2] P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells.[3][4] It is highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, and the liver, where it limits the absorption and distribution of its substrates.[5][6] this compound likely acts by competitively or non-competitively binding to P-gp, thereby preventing the efflux of P-gp substrates and increasing their intracellular and systemic concentrations.[3][7]
Q2: Why am I observing high variability in my plasma concentration (pharmacokinetic) data?
A2: High pharmacokinetic variability is a common challenge in preclinical studies and can be attributed to a combination of factors related to the compound, the animal model, and the experimental procedures.[1][8] These can include poor aqueous solubility of the inhibitor, inconsistencies in oral gavage technique, and biological differences between animals such as genetic variations in the Abcb1 gene, and variations in gut microbiome composition.[8][9][10]
Q3: Can the gut microbiome affect the results of my study?
A3: Yes, the gut microbiome can significantly influence the outcomes of in vivo studies.[8][9] Gut bacteria can directly metabolize orally administered compounds, altering their availability for absorption.[9] Furthermore, the microbiome can indirectly affect drug disposition by modulating the expression and activity of host drug-metabolizing enzymes and transporters, including P-gp.[8] Inter-animal variability in the composition of the gut microbiota can therefore contribute to variability in drug response.[9]
Q4: What is the importance of the vehicle formulation for an in vivo study with a P-gp inhibitor?
A4: The vehicle formulation is critical, especially for poorly soluble compounds. An appropriate vehicle ensures that the compound is solubilized or uniformly suspended, allowing for consistent and accurate dosing.[11] The choice of vehicle can impact the absorption and bioavailability of the inhibitor.[11] Some excipients used in formulations, such as certain surfactants and polymers, can also have their own inhibitory effects on P-gp, which should be considered in the experimental design.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High inter-animal variability in plasma exposure (AUC, Cmax) | 1. Inconsistent Oral Dosing: Improper gavage technique can lead to inaccurate dosing or stress-related physiological changes.[12][13] | - Ensure all personnel are thoroughly trained in oral gavage techniques.[12] - Use appropriately sized, flexible gavage needles to minimize trauma.[13] - Verify the correct placement of the gavage needle before administering the dose.[12] - Administer the formulation slowly and consistently.[13] |
| 2. Formulation Issues: The compound may be precipitating out of the vehicle, leading to inconsistent dosing. | - Prepare the formulation fresh daily and ensure it is a homogenous solution or suspension before each dose.[13] - Consider using a vehicle known to improve the solubility of hydrophobic compounds, such as a mixture of DMSO and corn oil, or formulations containing surfactants like Tween 80 or polymers like PEG400.[11][14] | |
| 3. Biological Variability: Differences in animal genetics, gut microbiome, and baseline P-gp expression can contribute to variable drug absorption and disposition.[1][8][15] | - Use animals from a single, reputable supplier. - Consider using genetically defined inbred strains to reduce genetic variability.[15] - Acclimatize animals to the housing conditions and diet for a sufficient period before the study. - House animals under consistent environmental conditions (light-dark cycle, temperature, humidity). | |
| Low or variable brain penetration of a co-administered P-gp substrate | 1. Insufficient P-gp Inhibition: The dose of this compound may be too low to achieve adequate inhibition of P-gp at the blood-brain barrier. | - Perform a dose-response study to determine the optimal dose of this compound for maximal P-gp inhibition. - Ensure the timing of this compound administration relative to the P-gp substrate is optimized to coincide with peak inhibitor concentrations. |
| 2. Poor inhibitor exposure: Low bioavailability of this compound due to poor solubility or first-pass metabolism. | - Optimize the vehicle formulation to enhance solubility and absorption.[11] - Characterize the pharmacokinetic profile of this compound alone to understand its absorption, distribution, metabolism, and excretion (ADME) properties. | |
| Unexpected toxicity or adverse events | 1. Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high volumes or concentrations. | - Run a vehicle-only control group to assess for any vehicle-related toxicity. - Keep the concentration of organic solvents like DMSO to a minimum. |
| 2. On-target toxicity: Excessive inhibition of P-gp can lead to increased exposure to the co-administered drug in sensitive tissues, or it may disrupt normal physiological processes.[16] | - Carefully monitor animals for clinical signs of toxicity. - Consider reducing the dose of the P-gp substrate when co-administered with this compound. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of a poorly soluble P-gp inhibitor in a common vehicle, such as a DMSO/corn oil mixture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amounts: Determine the total amount of this compound and the total volume of the dosing solution needed for the number of animals in the study, including a small overage (~10-20%).
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder into a sterile conical tube. Add a small volume of DMSO (e.g., 5-10% of the final volume) to dissolve the powder completely. Vortex thoroughly to ensure complete dissolution.
-
Add Corn Oil: Add the required volume of sterile corn oil to the DMSO solution to achieve the final desired concentration.
-
Emulsify: Vortex the mixture vigorously for several minutes to create a uniform and stable suspension.
-
Preparation and Storage: Prepare the formulation fresh on the day of the experiment. Store at room temperature and protected from light. Vortex the suspension immediately before each administration to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standardized procedure for the oral administration of an experimental compound to mice via gavage. All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[12][13]
Materials:
-
Dosing formulation
-
Appropriately sized syringes (e.g., 1 mL)
-
Flexible, ball-tipped oral gavage needles (18-20 gauge for adult mice)[10][17]
-
Animal scale
Procedure:
-
Animal Weighing and Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the formulation. The typical dosing volume is 5-10 mL/kg.[10]
-
Prepare the Syringe: Vortex the dosing solution to ensure a uniform suspension. Draw the calculated volume into the syringe and ensure there are no air bubbles.
-
Restrain the Animal: Securely restrain the mouse by scruffing the loose skin over the neck and shoulders with the thumb and forefinger.[12] The body of the mouse should be supported, and the head and neck should be gently extended to create a straight line from the mouth to the esophagus.[12][13]
-
Insert the Gavage Needle: Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[17]
-
Advance the Needle: The needle should pass smoothly without resistance.[12] If any resistance is felt, stop immediately, withdraw the needle, and re-attempt. Do not force the needle.
-
Administer the Dose: Once the needle is in the correct position (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to administer the formulation.[1]
-
Withdraw the Needle: After administration, gently withdraw the needle in the same path it was inserted.
-
Post-Dosing Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 15 minutes after dosing.[10]
Signaling Pathway and Experimental Workflow Diagrams
ABCB1 (P-gp) Regulatory Signaling Pathways
Caption: Regulation of ABCB1 (P-gp) expression by various signaling pathways.
Experimental Workflow for In Vivo P-gp Inhibition Study
Caption: Workflow for an in vivo P-gp inhibition pharmacokinetic study.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cube-biotech.com [cube-biotech.com]
- 5. ABCB1 | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. ABC of oral bioavailability: transporters as gatekeepers in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Role of the ABCB1 Drug Transporter Polymorphisms in the Pharmacokinetics of Oseltamivir in Humans: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABCB1 Structural Models, Molecular Docking, and Synthesis of New Oxadiazolothiazin-3-one Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cube-biotech.com [cube-biotech.com]
- 14. BCRP/ABCG2 inhibitors: a patent review (2009-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. clarityxdna.com [clarityxdna.com]
- 17. An update on ABCB1 pharmacogenetics: insights from a 3D model into the location and evolutionary conservation of residues corresponding to SNPs associated with drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Abcb1-IN-4 cytotoxicity assessment and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Abcb1-IN-4. The information is designed to help users assess and mitigate potential cytotoxicity associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). ABCB1 is an ATP-dependent efflux pump that transports a wide variety of substances across cell membranes.[1][2][3] By inhibiting ABCB1, this compound can increase the intracellular concentration of co-administered drugs that are substrates of this transporter, potentially overcoming multidrug resistance in cancer cells.[4][5][6]
Q2: What are the potential causes of this compound induced cytotoxicity?
A2: Cytotoxicity associated with this compound can arise from several factors:
-
On-target effects: Inhibition of ABCB1's protective function in normal tissues can lead to the accumulation of endogenous toxins or co-administered drugs to toxic levels.[7]
-
Off-target effects: The compound may interact with other cellular targets besides ABCB1, leading to unintended toxicities.
-
Mitochondrial dysfunction: Some compounds can impair mitochondrial function, leading to a decrease in cellular energy production and the initiation of apoptosis.[8]
-
Induction of apoptosis: The compound might trigger programmed cell death through various signaling pathways.
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Cell membrane damage: High concentrations of the compound could disrupt the integrity of the cell membrane.[8]
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Several in vitro assays can be used to quantify the cytotoxic effects of this compound.[9][10] The choice of assay depends on the specific research question and the expected mechanism of cell death. Common methods include:
-
Metabolic Viability Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[9]
-
Membrane Integrity Assays (e.g., Trypan Blue Exclusion, LDH Release): These assays determine the number of viable cells based on the integrity of their plasma membrane.[11]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): These methods detect specific markers of programmed cell death.
Q4: What are the key signaling pathways regulated by ABCB1 that might be affected by this compound?
A4: The expression and function of ABCB1 are regulated by several signaling pathways, which could be indirectly affected by this compound. These include:
-
Wnt/β-catenin pathway: This pathway has been shown to regulate ABCB1 expression.[12]
-
MAPK/ERK pathway: The MAPK/c-Jun and MAPK/ERK pathways are also implicated in the regulation of ABCB1.[12][13]
-
PI3K/Akt pathway: This pathway can influence the expression of ABCB1 and other ABC transporters.[5][14]
-
Protein Kinase C (PKC) pathway: Inhibition of PKC can prevent the upregulation of ABCB1.[4]
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line | Determine the IC50 value of this compound in your specific cell line. Consider using a less sensitive cell line for initial experiments if possible. |
| Off-target effects | Perform target validation studies to confirm that the observed cytotoxicity is due to ABCB1 inhibition. This can include using cell lines with varying levels of ABCB1 expression or using siRNA to knockdown ABCB1. |
| Compound instability | Ensure the compound is properly stored and handled to prevent degradation. Use freshly prepared solutions for each experiment. |
| Contamination of cell culture | Check cell cultures for any signs of microbial contamination. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of the compound | Ensure this compound is fully dissolved in the vehicle solvent before adding it to the cell culture medium. |
| Fluctuations in incubator conditions | Regularly monitor and maintain the temperature, humidity, and CO2 levels in the incubator. |
Quantitative Data Summary
The following tables provide hypothetical data for the cytotoxicity and efficacy of this compound in reversing multidrug resistance.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | ABCB1 Expression | IC50 of this compound (µM) |
| HEK293 | Low | > 50 |
| HEK293/ABCB1 | High | 25.5 |
| SW620 | Low | > 50 |
| SW620/Ad300 | High | 32.1 |
Table 2: Reversal of Paclitaxel Resistance by this compound
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Resistance |
| SW620 | - | 5.2 | 1.0 |
| SW620/Ad300 | - | 385.4 | 74.1 |
| SW620/Ad300 | + 1 µM this compound | 45.3 | 8.7 |
| SW620/Ad300 | + 5 µM this compound | 8.9 | 1.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard cytotoxicity testing methodologies.[6][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Mitigation of Cytotoxicity by Co-administration of an Antioxidant
-
Experimental Setup: Prepare parallel sets of cell cultures.
-
Treatment Groups:
-
Group A: Vehicle control.
-
Group B: this compound at its IC50 concentration.
-
Group C: N-acetylcysteine (NAC) at a pre-determined non-toxic concentration.
-
Group D: this compound (IC50) + NAC.
-
-
Incubation: Treat the cells for 48 hours.
-
Cytotoxicity Assessment: Perform an MTT assay as described in Protocol 1 to determine cell viability in each group.
-
Analysis: Compare the viability of Group D with Group B to assess the mitigating effect of the antioxidant.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.
Caption: Key signaling pathways that converge to regulate the expression of the ABCB1 gene.
Caption: A decision-making workflow for troubleshooting and mitigating this compound cytotoxicity.
References
- 1. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction Pathways and Transcriptional Mechanisms of ABCB1 /Pgp-mediated Multiple Drug Resistance in Human Cancer Cells [periodicos.capes.gov.br]
- 3. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Genetics of ABCB1 in Cancer [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to α-Amylase Inhibition: Acarbose vs. the Abcb1-IN-4 Conundrum
For researchers and professionals in drug development, the quest for effective α-amylase inhibitors is a critical component of managing postprandial hyperglycemia in type 2 diabetes. Acarbose (B1664774) is a well-established therapeutic agent in this domain. This guide provides a detailed comparison of acarbose with the queried "Abcb1-IN-4," addressing the significant disparity in their known mechanisms of action and available data concerning α-amylase inhibition.
Acarbose: The Benchmark in α-Amylase Inhibition
Acarbose is a pseudo-tetrasaccharide that acts as a competitive inhibitor of intestinal α-glucosidases and pancreatic α-amylase.[1][2] Its primary function is to delay the digestion of complex carbohydrates, thereby reducing the rate of glucose absorption and mitigating postprandial blood glucose spikes.[1][3]
Quantitative Analysis of Acarbose Inhibition
The inhibitory efficacy of acarbose against α-amylase has been extensively studied. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for its performance. It's important to note that these values can vary depending on the source of the α-amylase (e.g., porcine pancreatic, human salivary) and the specific experimental conditions.
| Inhibitor | Enzyme Source | Inhibition Type | Ki (μM) | IC50 (μg/mL) |
| Acarbose | Porcine Pancreatic α-Amylase | Mixed, Noncompetitive | 0.80[4] | Not uniformly reported |
| Acarbose | Human Salivary α-Amylase | Mixed, Noncompetitive | 1.27[4] | Not uniformly reported |
| Acarbose | Aspergillus oryzae α-Amylase | Mixed, Noncompetitive | 270[4] | Not uniformly reported |
| Acarbose | Bacillus amyloliquefaciens α-Amylase | Mixed, Noncompetitive | 13[4] | Not uniformly reported |
The Case of this compound: A Different Target
Contrary to the initial query, extensive literature searches reveal no evidence of "this compound" as an inhibitor of α-amylase. Instead, the nomenclature points towards a class of molecules designed to inhibit the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[5][6][7][8][9]
The ABCB1 transporter is a crucial protein involved in pumping a wide variety of xenobiotics out of cells.[5][10] Its overexpression is a significant factor in the development of multidrug resistance in cancer cells.[7][11] Therefore, ABCB1 inhibitors are investigated primarily for their potential to reverse this resistance and enhance the efficacy of chemotherapy drugs.[1][12][13] There is no scientific literature to suggest that these inhibitors also target α-amylase.
Experimental Protocols
α-Amylase Inhibition Assay
A standard in vitro assay is employed to determine the α-amylase inhibitory activity of a compound.[12][14][15]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (e.g., soluble starch or starch azure) as a substrate[12][15]
-
Buffer solution (e.g., phosphate (B84403) or Tris-HCl buffer, pH 6.9)[12][15]
-
Test compound (e.g., acarbose) and the compound (this compound)
-
DNS (3,5-Dinitrosalicylic acid) reagent for quantifying reducing sugars
-
Spectrophotometer
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the α-amylase solution for a specific time at a controlled temperature (e.g., 37°C).[12][15]
-
The substrate (starch solution) is then added to initiate the enzymatic reaction.[12]
-
The reaction is allowed to proceed for a defined period.
-
The reaction is terminated by adding DNS reagent.
-
The mixture is heated to facilitate color development.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine the amount of reducing sugar (e.g., maltose) produced.[13]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined from a dose-response curve.
Visualizing the Mechanisms
Acarbose Mechanism of Action
Caption: Acarbose competitively inhibits α-amylase and α-glucosidase.
ABCB1 Transporter Function and Inhibition
Caption: ABCB1 inhibitors block the efflux of drugs from cells.
Conclusion
References
- 1. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCB1 Structural Models, Molecular Docking, and Synthesis of New Oxadiazolothiazin-3-one Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of four ABCB1 genetic polymorphisms on the accumulation of darunavir in HEK293 recombinant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. ABCB subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. ABCB1 ATP binding cassette subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABCB1 | Cancer Genetics Web [cancer-genetics.org]
- 12. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 14. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 15. ABCB1 transporter and Toll-like receptor 4 in trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Abcb1-IN-4 and Other α-Glucosidase Inhibitors: A Guide for Researchers
In the landscape of therapeutic agents for type 2 diabetes, α-glucosidase inhibitors play a crucial role by delaying carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. This guide provides a detailed comparison of a novel inhibitor, Abcb1-IN-4, with established α-glucosidase inhibitors such as acarbose (B1664774), miglitol, and voglibose (B1684032). The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
This compound, also identified as Compound C6z, has emerged as a potent dual inhibitor of α-amylase and α-glucosidase.[1] This guide focuses on its α-glucosidase inhibitory activity and draws a comparative analysis against commonly prescribed α-glucosidase inhibitors. While the name "this compound" might suggest an interaction with the ABCB1 transporter, current research primarily highlights its potent inhibitory effects on α-glucosidase. This document consolidates available quantitative data, outlines experimental methodologies, and provides visual diagrams to facilitate a comprehensive understanding of its potential.
Quantitative Comparison of α-Glucosidase Inhibitors
The inhibitory efficacy of this compound and other α-glucosidase inhibitors is quantitatively summarized in the table below. The data includes half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), which are critical metrics for evaluating enzyme inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition |
| This compound (Compound C6z) | 0.14[1] | Not Reported | Not Reported |
| Acarbose | 0.67 - 750+ (Varies with conditions)[2][3] | Varies | Competitive[4][5][6] |
| Miglitol | Not widely reported in µM | Varies | Competitive[7] |
| Voglibose | Not widely reported in µM | Varies | Competitive[8][9] |
Note: The IC50 values for acarbose can vary significantly depending on the experimental conditions, including the source of the α-glucosidase enzyme and the substrate used.[6] The inhibitory activity of voglibose on maltase and sucrase is reported to be significantly higher than that of acarbose and miglitol.[8]
Experimental Protocols
A standardized in vitro α-glucosidase inhibition assay is crucial for the comparative evaluation of different inhibitors. The following protocol is a widely accepted method.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test inhibitor (e.g., this compound, acarbose)
-
96-well microplate reader
-
Sodium carbonate (Na2CO3) to stop the reaction
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test inhibitor.
-
Incubate the enzyme-inhibitor mixture at 37°C for a specified period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Mechanisms and Pathways
Signaling Pathway: α-Glucosidase Inhibition and Bile Acid Metabolism
Inhibition of α-glucosidase in the intestine can lead to an increase in Glucagon-Like Peptide-1 (GLP-1) secretion. This, in turn, influences bile acid metabolism through the activation of farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), impacting glucose and lipid homeostasis.
Caption: Signaling cascade following α-glucosidase inhibition.
Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay
The following diagram illustrates the key steps involved in the in vitro α-glucosidase inhibition assay.
Caption: Workflow for α-glucosidase inhibition assay.
Logical Relationship: Comparative Analysis Framework
This diagram outlines the logical framework for comparing this compound with other α-glucosidase inhibitors.
Caption: Framework for inhibitor comparison.
Conclusion
This compound (Compound C6z) demonstrates significant potential as a potent α-glucosidase inhibitor, with an IC50 value that suggests higher efficacy compared to some established drugs under certain conditions. However, a complete comparative assessment is currently limited by the lack of publicly available data on its chemical structure and detailed enzyme kinetics. Further research is warranted to fully elucidate its mechanism of action and in vivo efficacy. This guide provides a foundational framework for researchers to contextualize future findings on this compound within the broader field of α-glucosidase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Unveiling the Dual-Edged Sword: A Comparative Guide to Abcb1-IN-4 and Other Dual-Activity ABCB1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a formidable gatekeeper at the cellular level. This ATP-dependent efflux pump is a key player in multidrug resistance (MDR) in cancer, a significant hurdle in effective chemotherapy. The quest for potent ABCB1 inhibitors has led to the exploration of compounds with dual inhibitory activities, targeting both the transport function and the ATPase activity of this complex protein. While a specific compound denoted as "Abcb1-IN-4" is not prominently documented in publicly available scientific literature, this guide will delve into the validation of dual inhibitory activity for well-characterized ABCB1 modulators, providing a framework for the evaluation of novel compounds like this compound.
This guide offers a comparative analysis of prominent ABCB1 inhibitors, focusing on their dual mechanisms of action. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Analysis of Dual-Activity ABCB1 Inhibitors
The inhibitory effect of a compound on ABCB1 is multifaceted. An ideal inhibitor not only blocks the efflux of substrate drugs but may also modulate the ATPase activity that fuels this transport. Some inhibitors competitively block the substrate-binding site, while others may act non-competitively or allosterically. A "dual-activity" inhibitor, in this context, refers to a compound that demonstrates a significant impact on both the transport function (efflux) and the enzymatic function (ATP hydrolysis) of ABCB1. This can manifest as potent inhibition of drug efflux coupled with either stimulation or inhibition of ATPase activity, depending on the inhibitor's mechanism of action.
Below is a comparative summary of the dual inhibitory activities of select third-generation ABCB1 inhibitors. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay formats.
| Compound | Inhibition of Transport (IC50) | Modulation of ATPase Activity | Reference Cell/System |
| Tariquidar | 114 pM (Calcein-AM efflux) | Stimulatory | Flp-In-ABCB1 cells |
| 223 nM (Calcein-AM efflux) | Stimulatory (EC50 ≈ 138.4 nM for BCRP) | L1210/VCR cells | |
| Elacridar | 193 nM (Calcein-AM efflux) | Inhibitory | L1210/VCR cells |
| Zosuquidar | IC50 in low nM range | Stimulatory (EC50 ≈ 200 nM) | ABCB1-expressing cells |
| CBT-1® | IC50 of 0.14 µM (IAAP competition) | Stimulatory at low concentrations (<1 µM) | Pgp-expressing High-Five insect cell membranes |
| Piperine | IC50 of 37 ± 2 µM (ATPase inhibition) | Inhibitory | NCI/ADR-RES cells |
Experimental Protocols for Validation
Accurate validation of dual inhibitory activity requires robust and well-defined experimental protocols. Here, we provide detailed methodologies for the two primary assays used to characterize ABCB1 inhibitors.
ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence of a test compound. The release of inorganic phosphate (B84403) (Pi) is quantified colorimetrically.
Materials:
-
Membrane vesicles from cells overexpressing ABCB1 (e.g., Sf9 insect cells or HEK293 cells)
-
Assay Buffer: 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM dithiothreitol (B142953) (DTT)
-
Mg-ATP solution (5 mM)
-
Test compound at various concentrations
-
Sodium orthovanadate (Na3VO4) solution (ABCB1 inhibitor control)
-
SDS solution (5%)
-
Phosphate standard solution
-
Reagents for colorimetric detection of inorganic phosphate (e.g., ammonium (B1175870) molybdate (B1676688) and ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Thaw the ABCB1-containing membrane vesicles on ice.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the membrane vesicles to the assay buffer. Include control wells with and without 0.3 mM sodium orthovanadate to determine the vanadate-sensitive (i.e., ABCB1-specific) ATPase activity.
-
Add the test compound dilutions to the respective wells and incubate at 37°C for 3 minutes.
-
Initiate the reaction by adding Mg-ATP to a final concentration of 5 mM. The total reaction volume is typically 100 µL.
-
Incubate the plate at 37°C for 20 minutes with gentle shaking.
-
Stop the reaction by adding 100 µL of 5% SDS solution.
-
Add the colorimetric reagents for phosphate detection and incubate as required by the manufacturer's protocol.
-
Measure the absorbance at a wavelength of 800 nm using a microplate reader.
-
Calculate the amount of inorganic phosphate released using a standard curve. The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of vanadate (B1173111) from the total activity. The effect of the test compound is then expressed as a percentage of the basal vanadate-sensitive activity.
Cellular Drug Efflux Assay (Rhodamine 123 Efflux)
This assay measures the ability of a test compound to inhibit the efflux of a fluorescent ABCB1 substrate, such as rhodamine 123, from living cells overexpressing ABCB1.
Materials:
-
Cells overexpressing ABCB1 (e.g., MDCKII-ABCB1, NCI/ADR-RES) and the corresponding parental cell line (e.g., MDCKII, OVCAR-8).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 123 stock solution.
-
Test compound at various concentrations.
-
Positive control inhibitor (e.g., verapamil, tariquidar).
-
Flow cytometer or fluorescence plate reader.
-
96-well black, clear-bottom plates (for plate reader).
Procedure:
-
Seed the cells in appropriate culture vessels and grow to 80-90% confluency.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in pre-warmed culture medium containing 0.2 µg/mL rhodamine 123 and the test compound at various concentrations (or the positive control).
-
Incubate the cells at 37°C for 30-60 minutes to allow for rhodamine 123 loading and efflux to reach a steady state.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium.
-
Measure the intracellular fluorescence of rhodamine 123 immediately using a flow cytometer or a fluorescence plate reader (Excitation: ~488 nm, Emission: ~525 nm).
-
The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of ABCB1-mediated efflux.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in ABCB1 function and its inhibition, the following diagrams have been generated using the DOT language.
Caption: The ATP-dependent transport cycle of ABCB1.
In Vivo Efficacy Comparison: Abcb1-IN-4 and Metformin
A direct comparative analysis of the in vivo efficacy of Abcb1-IN-4 and metformin (B114582) cannot be provided at this time due to the absence of publicly available scientific literature and experimental data for a compound specifically designated as "this compound".
Extensive searches of scientific databases and research publications have not yielded any information on a molecule with the identifier "this compound." This suggests that "this compound" may be an internal development code, a placeholder name, or a compound that has not yet been described in peer-reviewed literature.
Therefore, the core requirements of this comparison guide, including quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways for this compound, cannot be fulfilled.
Information on Metformin's In Vivo Efficacy and Interaction with ABCB1
While a direct comparison is not possible, extensive research exists on the in vivo effects of metformin, a widely used first-line medication for type 2 diabetes, which has also been investigated for its anticancer properties. Metformin's mechanisms of action are complex and involve the activation of AMP-activated protein kinase (AMPK), leading to downstream effects on cellular metabolism and growth pathways.
Notably, some studies have explored the relationship between metformin and the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). ABCB1 is a transmembrane efflux pump that can confer multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. Research in this area has investigated whether metformin can modulate the expression or activity of ABCB1, potentially sensitizing cancer cells to other treatments. However, this is distinct from metformin itself being a direct inhibitor of ABCB1 in the way a dedicated "Abcb1-IN" compound would be designed to function.
Future Directions
To enable a comparative analysis, further information on "this compound" is required. Should information become available, including its chemical structure, mechanism of action, and any published in vivo studies, a comprehensive comparison guide could be developed.
For researchers, scientists, and drug development professionals interested in the inhibition of ABCB1, it is recommended to search for literature on specific, named ABCB1 inhibitors to gather data for comparison with other therapeutic agents like metformin.
Navigating Off-Target Effects: A Comparative Analysis of Abcb1-IN-4 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comparative analysis of the cross-reactivity of Abcb1-IN-4, a potent inhibitor of the ATP-binding cassette (ABC) transporter Abcb1 (also known as P-glycoprotein or MDR1), with other enzymes. Due to the limited publicly available data on a compound specifically named "this compound," this guide utilizes Tariquidar, a well-characterized and highly selective Abcb1 inhibitor, as a representative molecule to illustrate the principles and data-driven approach to assessing cross-reactivity.
Abcb1 is a critical membrane transporter responsible for the efflux of a wide variety of xenobiotics, including many therapeutic drugs, from cells. Its overexpression is a major mechanism of multidrug resistance in cancer. While potent inhibition of Abcb1 is a desirable therapeutic strategy, off-target interactions can lead to unforeseen side effects and confound experimental findings. This guide delves into the selectivity profile of Tariquidar, examining its interactions with other ABC transporters and providing a framework for evaluating the broader cross-reactivity of any Abcb1 inhibitor.
Quantitative Comparison of Inhibitor Activity
To objectively assess the selectivity of an Abcb1 inhibitor, it is crucial to compare its potency against its intended target with its activity against a panel of other enzymes. The following table summarizes the inhibitory activity of Tariquidar against other closely related ABC transporters.
| Target Enzyme | Inhibitor | Assay Type | IC50 / EC50 / Ki | Reference |
| Abcb1 (P-gp) | Tariquidar | ATPase Activity | 43 nM (IC50) | [1] |
| [3H]-azidopine binding | 5.1 nM (Kd) | [1] | ||
| Calcein-AM Efflux | 487 nM (EC50) | [1] | ||
| ABCG2 (BCRP) | Tariquidar | Camptothecin Resistance Reversal | ~1 µM | [1] |
| Mitoxantrone Accumulation | >100 nM | [2] | ||
| ABCC1 (MRP1) | Tariquidar | Doxorubicin Resistance Reversal | No significant effect at 100 nM | [2] |
Note: The data presented is a compilation from multiple sources. Direct comparison of absolute values across different studies and assay formats should be made with caution.
Experimental Workflows for Assessing Cross-Reactivity
A thorough evaluation of inhibitor selectivity involves a multi-faceted approach, employing various biochemical and cell-based assays. The following diagram illustrates a typical workflow for assessing the cross-reactivity of an Abcb1 inhibitor.
Illustrative Signaling Pathway of a Potential Off-Target
Cross-reactivity with protein kinases is a common concern for small molecule inhibitors. To illustrate the potential consequences of such off-target effects, the following diagram depicts a simplified signaling pathway involving a hypothetical kinase that could be inhibited by a non-selective Abcb1 inhibitor.
Detailed Experimental Protocols
Reproducibility and direct comparison of data are contingent on detailed and standardized experimental protocols. Below are methodologies for key assays used to assess Abcb1 inhibitor selectivity.
ATPase Activity Assay
The ATPase activity of ABC transporters is coupled to substrate transport and can be measured to assess compound interaction.[3][4]
Principle: This assay measures the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the ABC transporter in the presence of a test compound. Substrates typically stimulate ATPase activity, while some inhibitors can either stimulate or inhibit this activity.
Protocol:
-
Membrane Preparation: Utilize membrane vesicles prepared from Sf9 or mammalian cells overexpressing the ABC transporter of interest (e.g., Abcb1, ABCG2).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, an ATP regenerating system (e.g., creatine (B1669601) kinase and creatine phosphate), and the membrane vesicles.
-
Compound Incubation: Add varying concentrations of the test inhibitor (e.g., Tariquidar) to the reaction mixture. Include a positive control substrate (e.g., verapamil (B1683045) for Abcb1) and a negative control (vehicle).
-
Initiate Reaction: Start the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, typically containing sodium dodecyl sulfate (B86663) (SDS).
-
Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium (B1175870) molybdate (B1676688) and ascorbic acid) that reacts with the liberated inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 800 nm).
-
Data Analysis: Calculate the amount of phosphate released and plot the ATPase activity as a function of the inhibitor concentration to determine IC50 or EC50 values.
Calcein-AM Efflux Assay
The calcein-AM efflux assay is a widely used cell-based method to measure the inhibitory activity of compounds on Abcb1 and other ABC transporters.[5][6][7]
Principle: Calcein-AM is a non-fluorescent, cell-permeant dye that is a substrate of Abcb1. Inside the cell, esterases cleave the AM group, converting it to the fluorescent, membrane-impermeant calcein (B42510). In cells overexpressing Abcb1, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. An effective Abcb1 inhibitor will block this efflux, leading to the accumulation of fluorescent calcein inside the cells.
Protocol:
-
Cell Culture: Use a pair of cell lines: a parental cell line with low Abcb1 expression and a derived cell line overexpressing Abcb1.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., Tariquidar) or a positive control inhibitor (e.g., verapamil) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Calcein-AM Loading: Add calcein-AM to all wells at a final concentration of approximately 1 µM and incubate for another 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for calcein (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: Normalize the fluorescence intensity of the inhibitor-treated cells to the control cells (vehicle-treated) and plot the fluorescence as a function of inhibitor concentration to determine the EC50 value.
Conclusion
The comprehensive assessment of an Abcb1 inhibitor's cross-reactivity is a critical step in its development as a research tool or therapeutic agent. As demonstrated with the representative inhibitor Tariquidar, even highly selective compounds can exhibit off-target effects, particularly at higher concentrations. By employing a battery of well-defined biochemical and cell-based assays, researchers can generate a detailed selectivity profile. This data-driven approach, as outlined in this guide, enables a more informed interpretation of experimental results and facilitates the development of safer and more effective modulators of Abcb1 and other clinically relevant drug transporters.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genomembrane.com [genomembrane.com]
- 4. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
- 5. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Abcb1-IN-4: A Comparative Guide to its Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abcb1-IN-4 (also reported as UMMS-4), a potent inhibitor of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). The following sections detail its specificity and selectivity in comparison to other well-known ABCB1 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound (UMMS-4) has demonstrated high specificity and selectivity for the ABCB1 transporter. In cellular assays, it effectively reverses ABCB1-mediated multidrug resistance at non-toxic concentrations.[1] Notably, it does not significantly affect the activity of other important ABC transporters like ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC1 (Multidrug Resistance-associated Protein 1, MRP1).[1] This profile suggests its potential as a targeted agent to overcome drug resistance in cancer chemotherapy and to modulate drug disposition in other therapeutic areas.
Comparative Selectivity Profile
This compound exhibits a focused inhibitory action on ABCB1, a critical attribute for minimizing off-target effects. The following table summarizes the selectivity of this compound in comparison to other commonly used ABC transporter inhibitors.
| Compound | Target Transporter(s) | Selectivity Profile |
| This compound (UMMS-4) | ABCB1 | Highly selective for ABCB1. No significant inhibition of ABCG2 or ABCC1 has been observed. [1] |
| Verapamil (B1683045) | ABCB1, Calcium Channels | A first-generation ABCB1 inhibitor, also a calcium channel blocker, leading to potential cardiovascular side effects.[2][3][4] |
| Elacridar (B1662867) (GF120918) | ABCB1, ABCG2 | A potent dual inhibitor of both ABCB1 and ABCG2.[5][6] |
| Tariquidar (B1662512) (XR9576) | ABCB1 | A potent and specific third-generation ABCB1 inhibitor.[7][8] |
Potency Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below presents a comparison of reported IC50 values for this compound and other inhibitors against ABCB1. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line, substrate, and assay used.
| Inhibitor | Substrate | Cell Line | IC50 (approx.) |
| This compound (UMMS-4) | Doxorubicin (B1662922) | KBv200, MCF-7/adr | Effective at 5-20 µM in reversing resistance[1] |
| Verapamil | Doxorubicin | K562/DOX | Modulatory activity observed at 3 µM[2] |
| Elacridar | Calcein-AM | - | 193 nM[9] |
| [3H]vinblastine | Caco-2 | 2 µM[10] | |
| Tariquidar | Calcein-AM | Flp-In-ABCB1 | 114 pM[11][12] |
| Doxorubicin | HEK293/MDR1 | 24.77 nM[7] | |
| Verapamil | - | ~40 nM[8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to assess the specificity and selectivity of ABCB1 inhibitors.
Cell-Based Drug Efflux Assays (e.g., Rhodamine 123 or Calcein-AM Accumulation)
This assay is used to determine the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing ABCB1.
Experimental Workflow:
References
- 1. UMMS-4 enhanced sensitivity of chemotherapeutic agents to ABCB1-overexpressing cells via inhibiting function of ABCB1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. Effect of verapamil on doxorubicin activity and pharmacokinetics in mice bearing resistant and sensitive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elacridar | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Benchmarking Tariquidar: A Comparative Guide to ABCB1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tariquidar (B1662512), a potent third-generation ABCB1 inhibitor, against established standards, Verapamil (a first-generation inhibitor) and Elacridar (B1662867) (a third-generation inhibitor). The data presented is supported by experimental findings to assist researchers in selecting the appropriate tool for their studies on P-glycoprotein (ABCB1)-mediated multidrug resistance.
Introduction to ABCB1 and its Inhibition
ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells.[1][2] This process plays a crucial role in protecting cells from toxic substances but also contributes significantly to multidrug resistance (MDR) in cancer cells by reducing the intracellular concentration of chemotherapeutic agents.[2][3] The development of ABCB1 inhibitors aims to overcome this resistance and enhance the efficacy of anticancer drugs.
Inhibitors of ABCB1 are broadly categorized into three generations. First-generation inhibitors, such as Verapamil, are typically repurposed drugs that exhibit low potency and specificity, often accompanied by significant side effects.[3] Third-generation inhibitors, including Tariquidar and Elacridar, were developed to have higher potency and specificity for ABCB1 with a more favorable safety profile.[3]
Performance Comparison of ABCB1 Inhibitors
The inhibitory potency of Tariquidar, Verapamil, and Elacridar on ABCB1 function is commonly assessed using in vitro assays such as the Calcein-AM efflux assay and the ATPase activity assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Generation | Cell Line | Assay | IC50 | Citation |
| Tariquidar | Third | KB-V1 | Calcein-AM Efflux | 7.28 nM | [4] |
| P-gp overexpressing cells | [11C]verapamil uptake | 44 nM | [5] | ||
| P-gp overexpressing cells | ATPase Activity | 43 nM | [6] | ||
| Verapamil | First | KB-V1 | Calcein-AM Efflux | 9.45 µM | [4] |
| Elacridar | Third | P-gp overexpressing cells | Calcein-AM Efflux | 193 nM | [7] |
Note: IC50 values can vary depending on the cell line, substrate, and specific experimental conditions.
Experimental Protocols
Calcein-AM Efflux Assay
This assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate Calcein-AM from cells overexpressing ABCB1. Calcein-AM is a non-fluorescent, cell-permeant dye that is converted into the fluorescent, cell-impermeant Calcein by intracellular esterases. ABCB1 actively transports Calcein-AM out of the cell, thus reducing the intracellular fluorescence. In the presence of an ABCB1 inhibitor, Calcein-AM efflux is blocked, leading to an increase in intracellular fluorescence.[8][9]
Materials:
-
ABCB1-overexpressing cells (e.g., KB-V1) and parental control cells (e.g., KB-3-1).[4]
-
Cell culture medium.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).[10]
-
Test inhibitors (Tariquidar, Verapamil, Elacridar) at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer.[8]
Procedure:
-
Seed the ABCB1-overexpressing and parental cells in a 96-well plate and culture overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of the test inhibitors or vehicle control in culture medium for 30-60 minutes at 37°C.[11]
-
Add Calcein-AM to a final concentration of 0.25-1 µM to each well.[4][10]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[10]
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[8]
-
Calculate the IC50 values by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis rate of ABCB1. The transporter's ATPase activity is coupled to substrate transport. Inhibitors can either stimulate or inhibit this activity.
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCB1.
-
ATP solution.
-
Test inhibitors (Tariquidar, Verapamil, Elacridar) at various concentrations.
-
Phosphate (B84403) detection reagent (e.g., malachite green).
-
Assay buffer (containing MgCl2, and other necessary ions).
Procedure:
-
Pre-incubate the ABCB1-containing membrane vesicles with various concentrations of the test inhibitor or vehicle control at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Determine the effect of the inhibitor on the ATPase activity by comparing the Pi released in the presence of the inhibitor to the basal activity (no inhibitor) and the maximal stimulated activity (in the presence of a known stimulator like verapamil).[12]
-
Calculate IC50 or EC50 values by plotting the change in ATPase activity against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
ABCB1 Signaling Pathway
The expression and function of ABCB1 are regulated by various intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is one such pathway that has been shown to modulate ABCB1 expression, thereby contributing to multidrug resistance.[2][3]
Caption: MAPK/ERK signaling pathway regulating ABCB1 expression.
Experimental Workflow: Calcein-AM Efflux Assay
The following diagram illustrates the key steps in the Calcein-AM efflux assay for evaluating ABCB1 inhibition.
Caption: Workflow for the Calcein-AM efflux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative vulnerability of PET radioligands to partial inhibition of P-glycoprotein at the blood-brain barrier: A criterion of choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Chemicals: A Guide for Researchers
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For novel or specialized compounds such as "Abcb1-IN-4," a specific small molecule inhibitor of the ABCB1 transporter, a formal Safety Data Sheet (SDS) may not be readily available in the public domain. In such instances, researchers must adhere to established best practices for the disposal of potent, biologically active small molecules. This guide provides essential safety and logistical information to manage the disposal of such compounds responsibly.
General Disposal Procedures for Small Molecule Inhibitors
When a specific SDS is unavailable, small molecule inhibitors should be treated as hazardous chemical waste. The following step-by-step procedures are based on standard laboratory safety protocols and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Categorize the Waste: All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be classified as chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Contaminated solids such as gloves, paper towels, and empty vials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is also labeled as containing chemical waste.
-
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name ("this compound") and its known or suspected hazards (e.g., "Potent Biologically Active Compound," "Chemical Irritant") should be listed.
-
Include the accumulation start date and the name of the principal investigator or research group.
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills.
4. Disposal Request and Pickup:
-
Once a waste container is full or has been in accumulation for the maximum allowable time per institutional policy (e.g., 90 days), submit a chemical waste pickup request to your institution's EHS department.
-
Do not dispose of any materials down the drain or in the regular trash.
Key Information to Seek in a Safety Data Sheet (SDS)
When an SDS is available for a chemical, it provides critical information for its safe handling and disposal. Researchers should pay close attention to the following sections for disposal guidelines:
| Section | Information Provided |
| Section 7 | Handling and Storage: Provides guidance on safe handling practices that can minimize waste generation. |
| Section 13 | Disposal Considerations: This is the primary section for waste disposal information. It will describe appropriate disposal methods and any specific regulatory requirements for the chemical. |
| Section 8 | Exposure Controls/Personal Protection: Details the required PPE, which should also be disposed of as contaminated waste. |
| Section 10 | Stability and Reactivity: Outlines chemical incompatibilities, which is crucial for segregating waste streams correctly. |
| Section 14 & 15 | Transport Information & Regulatory Information: Provides shipping names and waste codes (e.g., EPA RCRA codes) that may be required for labeling and disposal manifests. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a typical workflow for the handling and disposal of a laboratory chemical like this compound.
Personal protective equipment for handling Abcb1-IN-4
Essential Safety and Handling Guide for Abcb1-IN-4
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Hazard Identification and Personal Protective Equipment (PPE)
Compounds of this nature should be handled with a high degree of caution and treated as potentially hazardous. A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure. The required PPE varies depending on the laboratory activity being performed.
Recommended Personal Protective Equipment (PPE)
A comprehensive summary of the recommended PPE for various laboratory activities involving this compound is provided in the table below.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1][2] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1][2] - Lab Coat: Standard laboratory coat.[1][2] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe management of this compound within the laboratory.
Compound Receipt and Storage
Upon receipt, immediately inspect the container for any signs of damage or leakage. This compound is typically stored at -20°C; confirm the recommended storage conditions on the product vial or datasheet.[2] Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and the preparation of concentrated solutions must be performed in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[1][2]
-
Weighing: Use a precision balance within the fume hood and handle the solid compound with care to avoid generating dust.[2]
-
Dissolution: When preparing solutions, slowly add the solvent (e.g., DMSO) to the vial containing the solid this compound.[2] Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment.[1] If this is not possible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
Disposal Plan
All waste materials that have been contaminated with this compound must be treated and disposed of as hazardous chemical waste.
-
Solid Waste: This category includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound.[2] These items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Any unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[2][3] Do not pour down the drain. [2]
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[3]
All disposal procedures must be in strict accordance with local, state, and federal regulations.[3]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
